(+)-Befunolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66685-75-4 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m1/s1 |
InChI Key |
ZPQPDBIHYCBNIG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Befunolol as a Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Befunolol is a non-selective beta-adrenoceptor antagonist that possesses intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with beta-adrenoceptors, its stereoselective binding properties, and its effects on downstream signaling pathways. This document synthesizes available quantitative data, provides detailed experimental protocols for the characterization of beta-adrenoceptor partial agonists, and includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
Befunolol (B1667911) is a beta-adrenergic receptor blocking agent that has been utilized in clinical practice, notably in the treatment of glaucoma.[1] Unlike pure antagonists, befunolol exhibits partial agonist activity, a property also known as intrinsic sympathomimetic activity (ISA).[2][3] This dual action of both stimulating and blocking beta-adrenergic receptors is a key feature of its pharmacological profile. The stereochemistry of befunolol is a critical determinant of its interaction with adrenoceptors, with the (+)-enantiomer being the focus of this guide. Understanding the nuances of this compound's partial agonism is essential for its therapeutic application and for the development of novel beta-adrenoceptor modulators.
Molecular Mechanism of Action
Interaction with Beta-Adrenoceptors
This compound exerts its effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist, its interaction with the receptor is distinct from that of full agonists (e.g., isoproterenol) and pure antagonists (e.g., propranolol).
Upon binding, a full agonist stabilizes a receptor conformation that leads to robust activation of the associated Gs protein, resulting in a maximal physiological response. A pure antagonist binds to the receptor but does not induce a conformational change that leads to G-protein activation; it solely blocks the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine.
This compound, as a partial agonist, binds to the beta-adrenoceptor and induces a conformational change that results in a submaximal activation of the Gs protein.[2] This leads to a lower level of downstream signaling compared to a full agonist. Consequently, in the absence of a full agonist, this compound will produce a stimulatory effect. However, in the presence of a high concentration of a full agonist, this compound will act as a competitive antagonist, reducing the overall response.
Stereoselectivity of Befunolol Enantiomers
The interaction of befunolol with beta-adrenoceptors is stereoselective. The S(-)-enantiomer generally exhibits a higher binding affinity for beta-adrenoceptors in most tissues compared to the R(+)-enantiomer.[4] However, this stereoselectivity is not uniform across all tissues. For instance, in the guinea-pig ciliary body, the high-affinity binding site of beta-adrenoceptors does not discriminate between the R(+) and S(-) isomers.[4] In contrast, in the guinea-pig atria and trachea, the S(-)-isomer is approximately 10 times more potent than the R(+)-isomer.[4]
Quantitative Data
Table 1: Binding Affinity (pKi) of Befunolol Enantiomers at Beta-Adrenoceptors
| Enantiomer | Tissue | pKi | Reference |
| S(-)-Befunolol | Guinea-pig Atria | Significantly larger than R(+) | [4] |
| Rthis compound | Guinea-pig Atria | Approx. 10-fold less potent than S(-) | [4] |
| S(-)-Befunolol | Guinea-pig Trachea | Significantly larger than R(+) | [4] |
| Rthis compound | Guinea-pig Trachea | Approx. 10-fold less potent than S(-) | [4] |
| S(-)-Befunolol | Guinea-pig Ciliary Body | Not significantly different from R(+) | [4] |
| Rthis compound | Guinea-pig Ciliary Body | Not significantly different from S(-) | [4] |
Table 2: Intrinsic Activity of Befunolol
| Compound | Tissue | Intrinsic Activity | Reference |
| Befunolol (racemate) | Guinea-pig Right Atria | 0.22 - 0.28 | [2] |
| Befunolol (racemate) | Guinea-pig Trachea | 0.22 - 0.28 | [2] |
| Befunolol (racemate) | Guinea-pig Taenia caecum | 0.22 - 0.28 | [2] |
Downstream Signaling Pathways
The primary downstream signaling pathway activated by beta-adrenoceptor agonists, including partial agonists like this compound, is the Gs-adenylyl cyclase-cAMP pathway.
Figure 1: Gs-Adenylyl Cyclase Signaling Pathway Activated by this compound.
In addition to the canonical G-protein signaling, beta-adrenoceptors can also signal through a G-protein-independent pathway involving β-arrestin. The extent to which this compound engages this pathway (i.e., exhibits biased agonism) has not been definitively characterized in the available literature. Biased agonists preferentially activate one signaling pathway over another, leading to distinct cellular outcomes.
Figure 2: Potential β-Arrestin Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the partial agonist activity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing a high density of β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-specific binding control: Propranolol (10 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and an excess of propranolol.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for Radioligand Binding Assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger produced upon Gs protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating adenylyl cyclase.
Materials:
-
Cell membranes expressing the beta-adrenoceptor of interest.
-
[α-³²P]ATP.
-
Full agonist (e.g., Isoproterenol) as a positive control.
-
Test compound: this compound at various concentrations.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
Dowex and alumina (B75360) columns for cAMP separation.
-
Scintillation counter.
Procedure:
-
Assay Setup: In reaction tubes, combine the cell membranes with the assay buffer and varying concentrations of this compound or isoproterenol.
-
Initiate Reaction: Start the reaction by adding [α-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separate cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis:
-
Generate a concentration-response curve by plotting cAMP production against the log concentration of this compound.
-
Determine the EC50 value from the curve.
-
Determine the Emax value, which is the maximum cAMP production stimulated by this compound, and express it as a percentage of the maximal response produced by the full agonist isoproterenol.
-
Figure 4: Experimental Workflow for Adenylyl Cyclase Activity Assay.
Conclusion
This compound is a beta-adrenoceptor partial agonist with stereoselective binding properties. Its mechanism of action involves submaximal activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to a physiological response that is lower than that of a full agonist. The available quantitative data on its binding affinity and intrinsic activity provide a foundation for understanding its pharmacological effects. Further research is warranted to fully elucidate its potency and efficacy at specific beta-adrenoceptor subtypes and to investigate its potential for biased agonism. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel beta-adrenoceptor modulators.
References
- 1. Studies on the intrinsic activity (efficacy) of human adrenergic receptors. Co-expression of beta 1 and beta 2 reveals a lower efficacy for the beta 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathway of (+)-Befunolol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for the enantiomers of (+)-Befunolol, a beta-adrenergic blocker. The focus is on the asymmetric synthesis approach, which allows for the selective production of the desired enantiomer, a critical aspect in drug development due to the differential pharmacological activities of stereoisomers. This document outlines the core synthetic strategy, detailed experimental protocols, and presents key quantitative data in a structured format.
Introduction
Befunolol (B1667911) is a chiral molecule, and its therapeutic efficacy as a beta-blocker predominantly resides in one of its enantiomers. Therefore, the stereoselective synthesis of the active enantiomer is of significant interest in pharmaceutical manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the inactive enantiomer. The primary method for obtaining enantiomerically pure befunolol is through asymmetric synthesis, utilizing a chiral building block to introduce the desired stereochemistry. An alternative, though less direct, approach involves the chiral resolution of a racemic mixture.
Asymmetric Synthesis of this compound
The most documented and efficient method for the synthesis of this compound is an asymmetric synthesis starting from a readily available chiral precursor. The key strategy involves the use of (S)-1,2-O-isopropylideneglycerol as a chiral building block to establish the stereocenter in the final molecule.
Overall Synthesis Pathway
The synthesis of this compound hydrochloride is a multi-step process that begins with the preparation of the chiral intermediate, (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran, followed by its reaction with isopropylamine (B41738). The enantiomeric counterpart, (-)-Befunolol, can be synthesized following a similar pathway using the corresponding (R)-1,2-O-isopropylideneglycerol.
Caption: Asymmetric synthesis pathway for this compound Hydrochloride.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the asymmetric synthesis of this compound hydrochloride, based on the work of Nakano et al. (1988).[1]
Step 1: Synthesis of (R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran
-
Materials:
-
2-Acetyl-7-hydroxybenzofuran
-
(S)-Glycidyl 3-nitrobenzenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
A mixture of 2-acetyl-7-hydroxybenzofuran (1.0 eq), (S)-glycidyl 3-nitrobenzenesulfonate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in acetone is prepared.
-
The mixture is heated at reflux with stirring for 20 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel using a benzene-ethyl acetate (B1210297) (20:1) solvent system.
-
The product, (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran, is obtained as colorless needles after recrystallization from ethanol.
-
Step 2: Synthesis of (R)-(+)-Befunolol
-
Materials:
-
(R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran
-
Isopropylamine
-
Methanol
-
-
Procedure:
-
A solution of (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran (1.0 eq) and isopropylamine (10.0 eq) in methanol is prepared.
-
The solution is heated at reflux for 2 hours.
-
The solvent and excess isopropylamine are removed by evaporation under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a chloroform-methanol (50:1) solvent system.
-
(R)-(+)-Befunolol is obtained as a colorless oil.
-
Step 3: Preparation of (R)-(+)-Befunolol Hydrochloride
-
Materials:
-
(R)-(+)-Befunolol
-
Ethanolic Hydrogen Chloride (HCl)
-
Ethanol
-
-
Procedure:
-
(R)-(+)-Befunolol is dissolved in ethanol.
-
Ethanolic HCl is added to the solution.
-
The resulting mixture is concentrated to induce crystallization.
-
The precipitate is collected by filtration and recrystallized from ethanol to yield (R)-(+)-Befunolol hydrochloride as colorless needles.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Specific Rotation (c=1, CHCl₃) |
| (R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran | C₁₃H₁₂O₄ | 85 | 93-94 | +15.2° |
| (R)-(+)-Befunolol | C₁₆H₂₁NO₄ | 92 | Oil | +10.5° |
| (R)-(+)-Befunolol Hydrochloride | C₁₆H₂₂ClNO₄ | - | 168-170 | +12.8° (c=1, H₂O) |
Chiral Resolution of Racemic Befunolol
While asymmetric synthesis is the preferred method for obtaining enantiomerically pure Befunolol, chiral resolution of the racemate is an alternative approach. This typically involves separation of the enantiomers using chiral high-performance liquid chromatography (HPLC).
General Workflow for Chiral HPLC Resolution
The general workflow for the chiral resolution of a racemic mixture of befunolol would involve the following steps:
Caption: General experimental workflow for chiral HPLC resolution.
Note on Chiral Resolution of Befunolol
Detailed experimental protocols for the preparative chiral HPLC resolution of befunolol are not as readily available in the public domain as the asymmetric synthesis route. However, methods for the analytical chiral separation of befunolol and other beta-blockers have been reported, which can serve as a starting point for developing a preparative method. These methods often utilize polysaccharide-based chiral stationary phases.
Conclusion
This technical guide has detailed the asymmetric synthesis of this compound, providing a robust and efficient pathway to this therapeutically important enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development and manufacturing. The asymmetric approach, starting from a chiral pool, offers significant advantages in terms of stereocontrol and overall efficiency compared to the resolution of a racemic mixture.
References
In-Depth Technical Guide to (+)-Befunolol: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Befunolol is the dextrorotatory enantiomer of the non-selective beta-adrenergic receptor blocker, Befunolol (B1667911). As a member of the beta-blocker class of drugs, it possesses intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action, receptor binding affinity, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (R)-1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone, is a synthetic compound belonging to the aryloxypropanolamine class of beta-blockers.[1] The molecule features a chiral center at the carbon atom of the propanolamine (B44665) side chain bearing the hydroxyl group, leading to two enantiomeric forms: (R)-(+)-Befunolol and (S)-(-)-Befunolol. The dextrorotatory enantiomer is the focus of this guide.
The hydrochloride salt of racemic befunolol presents as crystals from ethyl acetate (B1210297) with a melting point of 163°C, while the (S)-(-)-form hydrochloride appears as pale yellow prisms from isopropyl alcohol with a melting point of 151-152°C.[2] Racemic befunolol is soluble in DMSO.[3]
Table 1: Chemical and Physical Properties of Befunolol
| Property | Value | Reference |
| IUPAC Name | (R)-1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | [2][3] |
| Molecular Weight | 291.34 g/mol | [2][3] |
| CAS Number | 66685-75-4 (this compound) | [1] |
| Melting Point (Racemic HCl) | 163°C | [2] |
| Melting Point ((S)-(-)-Form HCl) | 151-152°C | [2] |
| Solubility | Soluble in DMSO | [3] |
Pharmacological Properties
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with beta-adrenergic receptors. It is a non-selective beta-blocker, meaning it antagonizes both β₁ and β₂-adrenergic receptors. In the context of glaucoma treatment, the blockade of these receptors in the ciliary body of the eye leads to a reduction in the production of aqueous humor, the fluid that maintains intraocular pressure.[3] This decrease in aqueous humor formation results in a lowering of intraocular pressure, which is a critical factor in preventing optic nerve damage in glaucoma patients.[3] Some evidence also suggests that Befunolol may enhance ocular blood flow, providing an additional therapeutic benefit.[3]
A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which means it also acts as a partial agonist at beta-adrenergic receptors.[4] This partial agonism results in a low level of receptor stimulation, which can be advantageous in certain clinical scenarios. For instance, beta-blockers with ISA may cause less bradycardia (slowing of the heart rate) at rest compared to beta-blockers without this property.
Receptor Binding Affinity
The affinity of this compound for beta-adrenergic receptors has been investigated, primarily through competitive radioligand binding assays. Studies on guinea pig tissues have provided insights into the stereoselectivity of befunolol's enantiomers. In the guinea pig atria and trachea, the S(-)-isomer of befunolol demonstrated approximately 10 times greater potency in inhibiting radioligand binding compared to the R(+)-isomer.[5] However, in the ciliary body, the high-affinity binding site of beta-adrenoceptors did not show significant stereoselectivity between the R(+) and S(-) isomers.[5]
The pKi values, which are the negative logarithm of the inhibition constant (Ki), provide a quantitative measure of binding affinity. In guinea pig atria and trachea, the pKi values for the S(-)-isomer were significantly higher than those for the R(+)-isomer, indicating a stronger binding affinity for the S(-) enantiomer in these tissues.[5] Conversely, in the ciliary body, there was no significant difference in the pKi values between the two isomers.[5]
Table 2: Pharmacological Parameters of Befunolol
| Parameter | Value | Species/Tissue | Reference |
| Intrinsic Sympathomimetic Activity (Racemic) | 0.22 - 0.28 | Guinea Pig (Right Atria, Trachea, Taenia Caecum) | [2] |
| Stereoselectivity (Potency) | S(-)-isomer ~10x more potent than R(+)-isomer | Guinea Pig (Atria and Trachea) | [5] |
| Stereoselectivity (pKi) | pKi of S(-)-isomer > pKi of R(+)-isomer | Guinea Pig (Atria and Trachea) | [5] |
| Stereoselectivity (pKi) | No significant difference between R(+) and S(-) isomers | Guinea Pig (Ciliary Body) | [5] |
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay (General Protocol)
The determination of the binding affinity of this compound for β₁ and β₂-adrenergic receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
Objective: To determine the inhibition constant (Ki) of this compound for β₁ and β₂-adrenergic receptors.
Materials:
-
Cell membranes expressing human β₁ or β₂-adrenergic receptors.
-
Radioligand with high affinity for beta-adrenergic receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
This compound stock solution.
-
Non-selective beta-blocker for determining non-specific binding (e.g., Propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter or gamma counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The radioligand is diluted to a concentration close to its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 1: Experimental Workflow for Beta-Adrenergic Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Assessment of Intrinsic Sympathomimetic Activity (ISA) (General Protocol)
The partial agonist activity of this compound can be quantified by measuring its ability to stimulate a physiological response in an isolated tissue or cell-based assay, typically by measuring the production of cyclic AMP (cAMP).
Objective: To determine the intrinsic activity (α) of this compound.
Materials:
-
Isolated tissue preparation (e.g., guinea pig right atria) or cells expressing beta-adrenergic receptors.
-
Full agonist (e.g., Isoproterenol).
-
This compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer (for tissue experiments) or cAMP assay kit (for cell-based assays).
Procedure (Isolated Tissue Method):
-
Tissue Preparation: An isolated tissue, such as the guinea pig right atrium, is dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature. The spontaneous contraction rate is recorded.
-
Cumulative Concentration-Response Curve for Full Agonist: A cumulative concentration-response curve for a full agonist like isoproterenol (B85558) is generated to determine the maximum possible response of the tissue.
-
Cumulative Concentration-Response Curve for this compound: After a washout period, a cumulative concentration-response curve for this compound is generated in the same tissue preparation.
-
Data Analysis: The maximum response produced by this compound is compared to the maximum response produced by the full agonist. The intrinsic activity (α) is calculated as the ratio of the maximum response of this compound to the maximum response of the full agonist. An α value of 1 indicates a full agonist, while a value between 0 and 1 indicates a partial agonist.
Diagram 2: Signaling Pathway of a Beta-Adrenergic Partial Agonist
Caption: Beta-adrenergic receptor signaling pathway illustrating the action of a partial agonist.
Conclusion
This compound is a non-selective beta-adrenergic receptor antagonist with partial agonist activity. Its primary therapeutic use is in the reduction of intraocular pressure for the treatment of glaucoma. The pharmacological effects of this compound are mediated through the blockade of β₁ and β₂-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production. Its intrinsic sympathomimetic activity distinguishes it from other beta-blockers. The stereochemistry of befunolol plays a role in its receptor binding affinity, with the S(-)-enantiomer generally showing higher potency in most tissues, except for the ciliary body where stereoselectivity is less pronounced. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other related compounds in the field of ophthalmic drug development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (+)-Befunolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity, classifying it as a beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2][3][4] It is clinically used as a racemic mixture of its two enantiomers, R-(+)-Befunolol and S-(-)-Befunolol, primarily in the management of glaucoma to reduce intraocular pressure.[5][6][7] As with many chiral drugs, the pharmacological activity of befunolol's enantiomers can differ significantly.[2][8] This technical guide provides an in-depth analysis of the pharmacological profile of the (+)-enantiomer of befunolol as a beta-blocker, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Pharmacological Attributes of (+)-Befunolol
Receptor Binding Affinity
The binding affinity of this compound to beta-adrenergic receptors has been characterized through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, in this case, this compound. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a greater binding affinity.
Studies on various guinea pig tissues have revealed stereoselectivity in the binding of befunolol enantiomers.[5] In tissues rich in beta-1 adrenergic receptors, such as the atria, and tissues with a high density of beta-2 adrenergic receptors, like the trachea, the S-(-)-isomer demonstrates a higher binding affinity than the R-(+)-isomer.[5] However, in the ciliary body, which is a target tissue for the treatment of glaucoma, there is no significant difference in the binding affinity between the two enantiomers.[5]
Table 1: Binding Affinity (pKi) of this compound and (-)-Befunolol at Beta-Adrenergic Receptors in Guinea Pig Tissues [5]
| Tissue | Receptor Predominance | Enantiomer | pKi |
| Right Atria | Beta-1 | This compound | 6.85 |
| (-)-Befunolol | 7.82 | ||
| Trachea | Beta-2 | This compound | 7.14 |
| (-)-Befunolol | 8.09 | ||
| Ciliary Body | Mixed | This compound | 7.78 |
| (-)-Befunolol | 7.85 |
Functional Activity and Intrinsic Sympathomimetic Activity (ISA)
As a beta-blocker with ISA, this compound not only blocks the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors but also elicits a submaximal receptor activation in their absence.[3][9] This partial agonist activity is a key feature of its pharmacological profile. The intrinsic activity (α or IA) is a measure of this partial agonism, with a value of 1 representing a full agonist and 0 representing a pure antagonist. Racemic befunolol has been shown to have an intrinsic activity of 0.22-0.28 in isolated guinea pig tissues.[3]
Functional assays, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production in response to receptor stimulation, are used to quantify both the antagonist potency (as IC50 or pA2 values) and the intrinsic sympathomimetic activity (as Emax relative to a full agonist like isoproterenol).
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for beta-adrenergic receptor binding assays and the specific details from the study by Koike et al. (1994).[5][10]
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Membrane preparations from tissues of interest (e.g., guinea pig atria, trachea, ciliary body).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
This compound and (-)-Befunolol.
-
Non-specific binding control: Propranolol (high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled ligand (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional cAMP Assay
This protocol is a generalized procedure for determining the functional activity of a beta-blocker with ISA.[5]
Objective: To determine the antagonist potency (IC50) and intrinsic sympathomimetic activity (Emax) of this compound.
Materials:
-
Cells or tissues expressing beta-adrenergic receptors.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
This compound.
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
-
Cell/Tissue Preparation: Prepare isolated tissues or cultured cells expressing the target beta-adrenergic receptors.
-
Antagonist Potency (IC50):
-
Pre-incubate the cells/tissues with varying concentrations of this compound.
-
Stimulate the cells/tissues with a fixed concentration of a full agonist (e.g., isoproterenol (B85558) at its EC80 concentration).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.
-
-
Intrinsic Sympathomimetic Activity (Emax):
-
Incubate the cells/tissues with varying concentrations of this compound alone (without the full agonist).
-
Measure the resulting cAMP production.
-
The maximal effect (Emax) produced by this compound is compared to the maximal effect produced by a full agonist like isoproterenol to determine the intrinsic activity.
-
Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. As a beta-blocker, this compound competitively inhibits the binding of agonists to the receptor, thereby blocking this signaling cascade. As a partial agonist, it can also weakly activate this pathway.
Conclusion
This compound is a beta-adrenergic receptor antagonist with partial agonist activity. Its binding affinity shows some stereoselectivity, with the S-(-)-enantiomer generally being more potent at beta-1 and beta-2 adrenoceptors in certain tissues, although this selectivity is not observed in the ciliary body. The intrinsic sympathomimetic activity of this compound contributes to its overall pharmacological profile. Further studies using cell lines selectively expressing human beta-1 and beta-2 adrenergic receptors would provide a more precise characterization of the selectivity of this compound. Additionally, quantitative assessment of the intrinsic sympathomimetic activity of the individual enantiomers is necessary for a complete understanding of their contribution to the overall effect of the racemic mixture. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of the pharmacological properties of this compound and other beta-adrenergic modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Befunolol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Befunolol [medbox.iiab.me]
- 7. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
(+)-Befunolol Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of (+)-Befunolol for beta-adrenergic receptors. Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity, a characteristic known as intrinsic sympathomimetic activity (ISA).[1][2][3] It is a chiral molecule, existing as two enantiomers: Rthis compound and S(-)-befunolol.[4][5] Generally, the S(-) enantiomer of beta-blockers possesses significantly higher beta-blocking activity.[4][5] This guide will focus on the binding characteristics of the (+)-enantiomer, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized in various tissues. The following table summarizes the pKi values for both R(+) and S(-) enantiomers of befunolol in different guinea pig tissues, which are known to have differing predominant beta-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Tissue | Predominant Receptor Subtype(s) | Enantiomer | pKi | Ki (nM) |
| Right Atria | β1[6] | Rthis compound | 7.33 | 46.8 |
| S(-)-Befunolol | 8.31 | 4.9 | ||
| Trachea | β2[6] | Rthis compound | 7.21 | 61.7 |
| S(-)-Befunolol | 8.21 | 6.2 | ||
| Ciliary Body | β2[4] | Rthis compound | 8.12 | 7.6 |
| S(-)-Befunolol | 8.19 | 6.5 |
Data sourced from Koike K, et al. (1994).
These results indicate that in the guinea pig atria (rich in β1 receptors) and trachea (rich in β2 receptors), the S(-)-isomer of befunolol is approximately 10 times more potent than the R(+)-isomer. However, in the ciliary body, there is little stereoselectivity between the two enantiomers.
Experimental Protocols
The determination of binding affinity (Ki) for this compound is typically achieved through competitive radioligand binding assays.[7][8] This method measures the ability of the unlabeled test compound (this compound) to displace a specific radiolabeled ligand from the beta-adrenergic receptors.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., guinea pig heart, lung) or cells expressing the target beta-adrenergic receptor subtype are homogenized in an ice-cold lysis buffer.
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[7]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of unlabeled this compound.[7][9]
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).[7]
-
The plate is incubated to allow the binding to reach equilibrium.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[7]
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Specific binding is calculated by subtracting non-specific binding from total binding.[7]
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[7]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate a downstream signaling cascade.[1]
Canonical Beta-Adrenergic Signaling Pathway
The primary signaling pathway for beta-adrenergic receptors involves the activation of a stimulatory G-protein (Gs). This initiates a series of events leading to a physiological response.[1]
-
Agonist Binding: An agonist (e.g., norepinephrine) binds to the beta-adrenergic receptor.
-
Gs Protein Activation: The receptor undergoes a conformational change, activating the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various intracellular proteins, leading to the final cellular response, such as increased heart rate or smooth muscle relaxation.[1]
This compound as a Partial Agonist
Befunolol is characterized as a partial agonist, meaning it possesses intrinsic sympathomimetic activity (ISA).[2][3] Unlike a full agonist that elicits a maximal response, or a pure antagonist that elicits no response and only blocks the receptor, a partial agonist produces a submaximal response.[10][11] The molecular basis for the ISA of some beta-blockers is a modest stimulation of adenylyl cyclase activity.[12]
When this compound binds to the beta-adrenergic receptor, it competes with endogenous full agonists like norepinephrine. In the absence of a full agonist, this compound can weakly activate the signaling pathway, producing a small response. In the presence of a high concentration of a full agonist, this compound acts as a competitive antagonist, reducing the overall response by preventing the full agonist from binding.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolving concepts of partial agonism. The beta-adrenergic receptor as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intrinisic Sympathomimetic Activity of (+)-Befunolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that has been utilized primarily in the management of glaucoma.[1][2] A distinguishing characteristic of befunolol is its possession of intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenoceptors.[3][4] This dual functionality—antagonism of endogenous catecholamines and submaximal receptor stimulation—confers a unique pharmacological profile. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of the (+)-enantiomer of befunolol, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Analysis of Befunolol's Intrinsic Sympathomimetic Activity
The intrinsic activity (α) of a partial agonist is a measure of its efficacy relative to a full agonist, with a value of 1 representing a full agonist and 0 representing a pure antagonist. For befunolol (racemic mixture), the intrinsic activity has been quantified in various isolated guinea pig tissues.
| Tissue Preparation | Intrinsic Activity (α) | pD2 Value | pA2 Value (against Isoprenaline) | Reference |
| Right Atria | 0.22 - 0.28 | 6.83 | 7.83 | [3] |
| Trachea | 0.22 - 0.28 | 6.72 | 7.94 | [3] |
| Taenia Caecum | 0.22 - 0.28 | 7.14 | 8.26 | [3] |
pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
While the data above pertains to the racemic mixture, it is crucial to consider the stereochemistry of befunolol. Beta-blockers typically exhibit stereoselectivity, with one enantiomer being more active than the other.[5] Further research is needed to fully elucidate the specific intrinsic activity of the (+)-enantiomer of befunolol.
Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity
The determination of ISA involves a combination of in vitro functional assays that measure both the agonistic and antagonistic properties of a compound.
Isolated Tissue Assays: Guinea Pig Atria
This ex vivo method directly measures the physiological response of cardiac tissue to a test compound.
Objective: To determine the positive chronotropic (heart rate) effects of (+)-Befunolol (agonist activity) and its ability to antagonize the effects of a full agonist like isoprenaline.
Materials:
-
Male guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Isoprenaline hydrochloride
-
This compound hydrochloride
-
Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Force-displacement transducer
-
Data acquisition system
Protocol:
-
Guinea pigs are euthanized by cervical dislocation.
-
The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The atrial tissue is connected to a force-displacement transducer to record the rate of spontaneous contractions.
-
The tissue is allowed to equilibrate for at least 60 minutes.
-
To determine agonist activity (pD2): A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The increase in atrial rate is recorded at each concentration until a maximal response is achieved.
-
To determine antagonist activity (pA2): After washing the tissue, it is incubated with a fixed concentration of this compound for a predetermined period. A cumulative concentration-response curve for the full agonist, isoprenaline, is then generated. This is repeated with several different concentrations of this compound. The pA2 value is calculated using a Schild plot.[6]
Data Analysis: The intrinsic activity is calculated as the ratio of the maximal response produced by this compound to the maximal response produced by the full agonist, isoprenaline.
Experimental Workflow for Isolated Atria Assay
Second Messenger Assays: cAMP Accumulation
This in vitro assay quantifies the downstream signaling effects of β-adrenoceptor activation.
Objective: To measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling cascade.
Materials:
-
Cell line expressing β-adrenergic receptors (e.g., CHO, HEK293)
-
Cell culture reagents
-
This compound hydrochloride
-
Isoprenaline hydrochloride (as a full agonist)
-
Propranolol (as a pure antagonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cells are cultured to an appropriate density in multi-well plates.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of this compound, a full agonist (isoprenaline), or a vehicle control for a specified time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercial assay kit according to the manufacturer's instructions.
Data Analysis: The amount of cAMP produced in response to this compound is compared to that produced by the full agonist to determine its partial agonist activity.
Experimental Workflow for cAMP Accumulation Assay
GTPγS Binding Assay
This assay provides a direct measure of G-protein activation, an early event in GPCR signaling.[7][8]
Objective: To quantify the ability of this compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαs proteins coupled to β-adrenoceptors.
Materials:
-
Cell membranes prepared from cells expressing β-adrenoceptors
-
[³⁵S]GTPγS (radiolabeled)
-
Non-radiolabeled GTPγS
-
GDP
-
This compound hydrochloride
-
Isoprenaline hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation counter
Protocol:
-
Cell membranes are incubated with GDP to ensure G proteins are in their inactive state.
-
Varying concentrations of this compound or a full agonist are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of an excess of non-radiolabeled GTPγS.
Data Analysis: The specific binding of [³⁵S]GTPγS stimulated by this compound is compared to that stimulated by a full agonist to determine its efficacy as a partial agonist.
Signaling Pathway of this compound at the β-Adrenoceptor
As a partial agonist, this compound binds to the β-adrenergic receptor and induces a conformational change that is less pronounced than that induced by a full agonist like adrenaline or isoprenaline. This leads to a submaximal activation of the downstream signaling cascade.
Signaling Pathway of a β-Adrenoceptor Partial Agonist
Conclusion
This compound exhibits intrinsic sympathomimetic activity, acting as a partial agonist at β-adrenergic receptors. This property can be quantitatively assessed using a variety of in vitro and ex vivo experimental protocols, including isolated tissue assays and second messenger measurements. The partial agonism of this compound results in a submaximal activation of the β-adrenergic signaling pathway, leading to a moderated physiological response compared to full agonists. A thorough understanding of the ISA of this compound is essential for its optimal therapeutic application and for the development of novel β-blockers with tailored pharmacological profiles. Further research focusing on the specific activity of the (+)-enantiomer is warranted to fully characterize its therapeutic potential.
References
- 1. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | Semantic Scholar [semanticscholar.org]
- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Befunolol [medbox.iiab.me]
- 5. resources.revvity.com [resources.revvity.com]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Molecular targets of (+)-Befunolol in cardiovascular studies
An In-depth Technical Guide on the Molecular Targets of (+)-Befunolol in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Befunolol (B1667911) is a non-selective beta-adrenoceptor antagonist that also exhibits partial agonist activity, a characteristic known as intrinsic sympathomimetic activity (ISA). Primarily recognized for its therapeutic role in managing open-angle glaucoma, its interactions with cardiovascular targets are of significant interest for understanding its complete pharmacological profile. This document provides a comprehensive overview of the molecular targets of the (+)-enantiomer of Befunolol within the cardiovascular system, focusing on its well-documented effects on β-adrenoceptors and exploring its potential interactions with ion channels. Quantitative pharmacological data are presented in tabular format, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Primary Molecular Target: β-Adrenoceptors
The principal mechanism of action of Befunolol in the cardiovascular system is its interaction with β-adrenergic receptors. It acts as a competitive antagonist but also as a partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist.
Quantitative Pharmacological Data
Studies have elucidated the binding affinities and functional activities of Befunolol's stereoisomers, R(+) and S(-), in various cardiovascular tissues.
Table 1: Stereoselective Binding Affinity of Befunolol Isomers for β-Adrenoceptors
| Tissue | Isomer | pKi Value | Potency Comparison vs. R(+)-isomer |
| Guinea-Pig Right Atria | S(-) | ~8.0 | ~10 times more potent |
| R(+) | ~7.0 | - | |
| Guinea-Pig Trachea | S(-) | ~8.0 | ~10 times more potent |
| R(+) | ~7.0 | - | |
| Guinea-Pig Ciliary Body | S(-) | No significant difference | - |
| R(+) | No significant difference | - | |
| Data sourced from Koike K, et al. (1994).[1] |
Table 2: Partial Agonist Activity of Befunolol in Isolated Guinea-Pig Tissues
| Tissue | Parameter | Value |
| Right Atria | Intrinsic Activity | 0.22 - 0.28 |
| pD2 Value | ~6.8 | |
| pA2 Value (vs. Isoprenaline) | ~7.8 | |
| Trachea | Intrinsic Activity | 0.22 - 0.28 |
| pD2 Value | ~6.5 | |
| pA2 Value (vs. Isoprenaline) | ~7.9 | |
| Taenia Caecum | Intrinsic Activity | 0.22 - 0.28 |
| pD2 Value | ~6.3 | |
| pA2 Value (vs. Isoprenaline) | ~8.1 | |
| Data sourced from Takayanagi I, & Koike K. (1985).[2] |
The significant difference between the pD2 (a measure of agonist potency) and pA2 (a measure of antagonist potency) values suggests that Befunolol may interact with the β-adrenoceptor at two distinct sites: one responsible for its agonistic action and another for its antagonistic action.[2]
Signaling Pathway
As a partial agonist at β-adrenoceptors, this compound modulates the canonical Gs-protein signaling pathway. In the absence of a full agonist like epinephrine, it weakly stimulates adenylyl cyclase, leading to a modest increase in intracellular cyclic AMP (cAMP). In the presence of a full agonist, it competitively blocks the receptor, attenuating the maximal cAMP response.
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for β-adrenoceptors.
1. Membrane Preparation:
-
Homogenize fresh or frozen cardiovascular tissue (e.g., guinea-pig atria) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).[3]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.[4]
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g for 25 min) to pellet the cell membranes.[4]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[3]
2. Assay Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: Membrane preparation, radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol), and assay buffer.
- Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).
- Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Other Potential Molecular Targets
While β-adrenoceptors are the primary target, some β-blockers are known to interact with other cardiovascular targets, such as ion channels. Direct quantitative evidence for this compound's action on these channels is limited, but the methodologies to investigate such effects are well-established.
L-type Calcium Channels
Some β-blockers possess calcium channel blocking activity, which can contribute to their vasodilatory and negative chronotropic effects. For instance, bevantolol, a related compound, was shown to restrict inward current through calcium channels in the atrioventricular node but did not affect calcium channels controlling myocardial contraction.[1] Whether this compound shares these properties requires further specific investigation.
This protocol describes a method to assess the functional effect of a compound on L-type calcium channels using isolated vascular tissue.
1. Tissue Preparation:
-
Isolate a segment of a blood vessel (e.g., rat aorta or bovine retinal microartery) and cut it into rings.[5]
-
Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
2. Assay Procedure:
-
Allow the tissue to equilibrate under a resting tension for approximately 60-90 minutes.
-
Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60-100 mM KCl). This depolarizes the smooth muscle cells and opens voltage-gated L-type calcium channels.
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
3. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value, representing the concentration that causes 50% of the maximal relaxation.
ATP-Sensitive Potassium (K-ATP) Channels
Opening of K-ATP channels in vascular smooth muscle leads to hyperpolarization and vasodilation. This is a mechanism of action for a class of drugs known as potassium channel openers.[6] While some cardiovascular drugs have effects on these channels, there is currently no direct evidence to suggest that this compound is a significant modulator of K-ATP channels.
Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels like K-ATP channels.
1. Cell Preparation:
-
Isolate single cardiomyocytes or vascular smooth muscle cells from an appropriate animal model.
-
Alternatively, use a cell line stably expressing the specific K-ATP channel subunits of interest (e.g., Kir6.x/SURx).
2. Patch-Clamp Recording:
-
Use the inside-out patch-clamp configuration to study the direct effects of compounds on the channel.
-
A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then excised, exposing the intracellular face of the channel to the bath solution.
-
The bath solution can be changed to one containing a low concentration of ATP (to promote channel opening) and varying concentrations of this compound.
-
Record the single-channel currents that flow through the K-ATP channels at a constant membrane potential.
3. Data Analysis:
-
Analyze the recordings to determine the channel's open probability (Po).
-
Evaluate the effect of different concentrations of this compound on the channel's open probability.
-
A significant increase in Po would indicate an opening effect, while a decrease would suggest a blocking effect.
Conclusion
The primary molecular target of this compound in the cardiovascular system is unequivocally the β-adrenoceptor, where it exhibits a dual role as both a competitive antagonist and a partial agonist with clear stereoselectivity. Its affinity and intrinsic activity have been quantified in relevant cardiovascular tissues. While the possibility of off-target effects on L-type calcium channels or ATP-sensitive potassium channels exists and is a characteristic of some other β-blockers, there is currently a lack of direct, quantitative evidence for such interactions with this compound. The experimental protocols detailed herein provide a robust framework for the continued investigation of Befunolol's complete cardiovascular pharmacological profile. Future research should focus on applying these functional ion channel assays to definitively characterize any potential modulatory effects of this compound, thereby providing a more complete picture of its mechanism of action.
References
- 1. Cardiovascular effects of bevantolol, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | Semantic Scholar [semanticscholar.org]
- 6. Rate control in atrial fibrillation, calcium channel blockers versus beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of (+)-Befunolol for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth review of the existing literature on befunolol (B1667911), with a specific focus on the pharmacological properties and therapeutic potential of its (+)-enantiomer in the treatment of glaucoma. Befunolol is a non-selective beta-adrenergic antagonist that effectively lowers intraocular pressure (IOP) by reducing the production of aqueous humor. While the racemic mixture has been studied and used clinically, research into its individual stereoisomers has revealed important insights into its mechanism of action. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in ophthalmic drug development. A key finding from preclinical studies is that both the (+)- and (-)-enantiomers of befunolol contribute to its IOP-lowering effect, with the beta-adrenoceptors in the ciliary body showing a lack of stereoselectivity between the two isomers.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the primary goal of current therapeutic interventions. Beta-adrenergic antagonists (beta-blockers) have been a cornerstone of glaucoma therapy for decades. They exert their IOP-lowering effect by blocking beta-adrenergic receptors in the ciliary epithelium, which leads to a decrease in the production of aqueous humor.[1]
Befunolol is a non-selective beta-blocker that has demonstrated efficacy in lowering IOP in patients with open-angle glaucoma.[2][3] Like many beta-blockers, befunolol is a chiral molecule and has been clinically used as a racemic mixture of its two enantiomers, (+)-befunolol and (-)-befunolol (B12751033). Understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic strategies and potentially reducing side effects. This whitepaper focuses on the available scientific literature concerning this compound and its role in the management of glaucoma.
Mechanism of Action
The primary mechanism of action of befunolol in reducing IOP is through the blockade of beta-adrenergic receptors in the ciliary body, the tissue responsible for aqueous humor production.[1] The ciliary epithelium contains both β1- and β2-adrenergic receptors, with the β2 subtype being predominant.[4][5]
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Stimulation of beta-adrenergic receptors by endogenous catecholamines (e.g., epinephrine (B1671497) and norepinephrine) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels are believed to stimulate aqueous humor secretion.
Befunolol, acting as an antagonist, binds to these beta-adrenergic receptors and prevents their activation by catecholamines. This inhibition of the signaling cascade results in reduced adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels, leading to a reduction in aqueous humor formation.[8][9] Some studies also suggest that beta-blockers might have additional, cAMP-independent effects on ion transport that contribute to the reduction in aqueous humor secretion.[10]
Stereoselectivity of Befunolol Enantiomers
A pivotal aspect of befunolol's pharmacology is the activity of its stereoisomers. Preclinical research indicates a lack of stereoselectivity of the beta-adrenoceptors in the guinea-pig ciliary body for the (+)- and (-)-enantiomers of befunolol.[11] This is in contrast to other tissues like the atria and trachea, where the (-)-isomer is significantly more potent.[11] This suggests that, within the eye, this compound is as effective as (-)-befunolol in blocking the beta-adrenoceptors responsible for aqueous humor production.
Preclinical Data
In Vivo Studies in Animal Models
A key study by Takayanagi et al. (1991) investigated the effects of the R(+)- and S(-)-isomers of befunolol on intraocular pressure in rabbits.[12] The findings from this study are summarized below.
Table 1: Effect of Befunolol Enantiomers on Rabbit Intraocular Pressure
| Enantiomer | Concentration | Outcome |
| This compound | 0.1% and 0.3% | Decreased intraocular pressure, reaching a minimum at 60 minutes. |
| (-)-Befunolol | 0.1% and 0.3% | Decreased intraocular pressure, reaching a minimum at 60 minutes. |
Data extracted from the abstract of Takayanagi et al. (1991).[12] The time courses for the IOP reduction by both isomers were reported to be not different.
In Vitro Studies
In vitro studies have focused on the interaction of befunolol enantiomers with beta-adrenoceptors in ocular tissues.
Table 2: In Vitro Beta-Adrenoceptor Binding of Befunolol Enantiomers
| Tissue | Enantiomer | Finding |
| Guinea-pig ciliary body | This compound | Inhibition curves were not significantly different from the S(-)-isomer. |
| Guinea-pig ciliary body | (-)-Befunolol | Inhibition curves were not significantly different from the R(+)-isomer. |
| Guinea-pig atria and trachea | This compound | Approximately 10 times less potent than the S(-)-isomer. |
| Guinea-pig atria and trachea | (-)-Befunolol | Approximately 10 times more potent than the R(+)-isomer. |
Data extracted from the abstract of Takayanagi et al. (1991).[11] pKi values for the S(-)-isomers were significantly larger than for the R(+)-isomers in the atria and trachea, but not in the ciliary body.
Clinical Data (Racemic Befunolol)
Clinical trials have been conducted on the racemic mixture of befunolol, demonstrating its efficacy and safety in patients with open-angle glaucoma.
Table 3: Summary of Clinical Trials on Racemic Befunolol for Open-Angle Glaucoma
| Study | Duration | Concentrations | Key Findings |
| Merté & Stryz (1984)[13] | 3 months | 0.25% and 0.5% | - Good reduction of intraocular pressure with both concentrations.- No significant influence on pulse, blood pressure, or other monitored parameters.- Good subjective tolerance and no local side effects. |
| Merté & Stryz (1984)[3] | 1 year | 0.25% and 0.5% | - Sustained effect on IOP after one year of treatment.- Confirmation of the absence of significant side effects observed in the initial 3-month study. |
| Dascotte et al. (1988)[2] | Long-term | Not specified in abstract | - Long-term efficacy in the treatment of open-angle glaucoma. (No abstract available with quantitative data). |
Experimental Protocols
In Vivo Model for IOP Measurement
The study by Takayanagi et al. (1991) on befunolol enantiomers utilized rabbits to assess the effect on intraocular pressure.[12] While the full detailed protocol is not available in the abstract, a general workflow for such an experiment can be outlined.
In Vitro Beta-Adrenoceptor Binding Assay
The study by Takayanagi et al. (1991) on the stereoselectivity of befunolol enantiomers would have employed a radioligand binding assay.[11] A generalized protocol for such an assay is described below.
-
Tissue Preparation: Ciliary bodies, atria, and trachea are dissected from guinea pigs. Microsomal fractions containing the cell membranes are prepared by homogenization and differential centrifugation.
-
Radioligand Incubation: The membrane preparations are incubated with a radiolabeled beta-adrenergic antagonist (e.g., [125I]-iodocyanopindolol) in the presence of varying concentrations of unlabeled this compound or (-)-befunolol.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are used to generate inhibition curves, from which the inhibitory constants (Ki) for each enantiomer can be calculated. These values indicate the affinity of the drug for the receptor.
Discussion and Future Directions
The available literature, although limited, provides compelling evidence for the potential of this compound as an effective agent for lowering intraocular pressure in glaucoma. The key finding that the beta-adrenoceptors in the ciliary body do not exhibit stereoselectivity between the (+)- and (-)-enantiomers of befunolol is of significant interest.[11] This suggests that the IOP-lowering efficacy of racemic befunolol is attributable to both of its stereoisomers.
This lack of stereoselectivity in the target ocular tissue, contrasted with the stereoselectivity observed in other tissues such as the heart and lungs, opens up the possibility of developing this compound as a standalone therapy for glaucoma.[11] A therapeutic agent based solely on the (+)-enantiomer could potentially offer a better safety profile by minimizing the systemic side effects associated with the more potent (-)-isomer's action on beta-receptors in other parts of the body.
Further research is warranted to fully elucidate the potential of this compound. This should include:
-
Quantitative Preclinical Studies: Full studies detailing the dose-response relationship of this compound on IOP, with comprehensive statistical analysis, are needed.
-
Pharmacokinetic Studies: Investigation into the ocular and systemic pharmacokinetics of this compound following topical administration is essential.
-
Clinical Trials: Well-controlled, double-masked clinical trials are required to definitively establish the efficacy and safety of this compound in patients with glaucoma and ocular hypertension. These trials should include a direct comparison with both racemic befunolol and other established glaucoma medications.
-
Long-term Safety and Efficacy: Long-term studies are necessary to evaluate the sustained IOP-lowering effect and the safety profile of this compound over extended periods of use.
Conclusion
References
- 1. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Long-term study of befunolol in the treatment of open-angle glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic regulation of intraocular pressure: identification of beta 2-adrenergic-stimulated adenylate cyclase in ciliary process epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 7. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 9. Inhibition of adenylate cyclase in bovine ciliary process and rabbit iris ciliary body to alpha 2-adrenergic agonists [pubmed.ncbi.nlm.nih.gov]
- 10. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism and Pharmacological Activity of Befunolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befunolol is a non-selective β-adrenergic receptor antagonist that exhibits stereoisomerism, with its pharmacological activity primarily residing in the (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the synthesis, chiral separation, and stereoselective pharmacological and pharmacokinetic properties of Befunolol. Detailed experimental methodologies for key assays are described, and quantitative data on the binding affinities and functional potencies of the enantiomers are presented. Furthermore, this guide illustrates the underlying beta-adrenergic signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of Befunolol's stereochemistry and its implications for its therapeutic effects, particularly in the management of glaucoma.
Introduction
Befunolol, chemically known as 2-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran hydrochloride, is a beta-blocker used in the treatment of glaucoma. The molecule possesses a single chiral center in the propanolamine (B44665) side chain, leading to the existence of two enantiomers: (R)-(+)-Befunolol and (S)-(-)-Befunolol. As with many chiral drugs, the pharmacological activity of Befunolol is stereoselective. The beta-blocking activity is predominantly associated with the (S)-(-)-enantiomer, which is significantly more potent than the (R)-(+)-enantiomer[1]. This guide delves into the critical aspects of Befunolol's stereoisomerism, from its chemical synthesis and separation to the differential pharmacological effects of its enantiomers.
Synthesis and Chiral Resolution of Befunolol Enantiomers
The synthesis of the optical isomers of Befunolol hydrochloride can be achieved using a chiral building block approach, starting from (S)-1,2-O-isopropylideneglycerol[1]. An efficient synthesis for the more active (S)-(-)-enantiomer has also been specifically developed.
Experimental Protocol: Synthesis of (S)-(-)-Befunolol Hydrochloride
This protocol is based on the methodology described by Nakano et al. (1983)[2].
-
Preparation of (S)-(+)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran:
-
2-Acetyl-7-hydroxybenzofuran and (R)-glycidol are subjected to a redox dehydrative condensation reaction. This is typically achieved using triphenylphosphine (B44618) and diethyl azodicarboxylate (Mitsunobu reaction conditions) in a suitable organic solvent like tetrahydrofuran (B95107) (THF).
-
The reaction mixture is stirred at room temperature for a specified period, followed by solvent evaporation.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the chiral epoxide intermediate.
-
-
Synthesis of (S)-(-)-Befunolol:
-
The purified (S)-(+)-epoxide is dissolved in an appropriate solvent, such as ethanol (B145695) or isopropanol (B130326).
-
An excess of isopropylamine (B41738) is added to the solution, and the mixture is heated under reflux for several hours to open the epoxide ring.
-
After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
The crude (S)-(-)-Befunolol base is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A solution of hydrogen chloride in the same solvent is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield (S)-(-)-Befunolol hydrochloride.
-
Experimental Protocol: Chiral Resolution of Racemic Befunolol
High-performance liquid chromatography (HPLC) is a standard method for the analytical and preparative separation of Befunolol enantiomers.
-
Chromatographic System:
-
An HPLC system equipped with a UV detector is used.
-
A chiral stationary phase (CSP) is employed for the separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns (e.g., α1-acid glycoprotein) are commonly used for resolving beta-blocker enantiomers.
-
-
Mobile Phase:
-
The mobile phase composition is optimized for the specific CSP. A typical mobile phase for a polysaccharide-based column under normal-phase conditions would be a mixture of n-hexane, ethanol, and a small amount of a basic modifier like diethylamine (B46881) to improve peak shape. For a protein-based column, an aqueous buffer with an organic modifier like methanol (B129727) or isopropanol is typically used.
-
-
Separation Procedure:
-
A solution of racemic Befunolol hydrochloride in the mobile phase is prepared.
-
The solution is injected onto the chiral column.
-
The enantiomers are separated based on their differential interactions with the CSP and are detected by their UV absorbance.
-
The elution order of the enantiomers is determined by injecting a standard of a pure enantiomer.
-
Stereoselective Pharmacodynamics
The interaction of Befunolol enantiomers with β-adrenergic receptors is highly stereoselective. The (S)-(-)-isomer exhibits significantly greater affinity and potency as a β-blocker in most tissues compared to the (R)-(+)-isomer.
Beta-Adrenergic Receptor Binding Affinity
The binding affinities of the Befunolol enantiomers for β-adrenoceptors are determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptors by the test compounds.
Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi) of Befunolol Enantiomers in Guinea Pig Tissues
| Enantiomer | Guinea Pig Atria (β1) | Guinea Pig Trachea (β2) | Guinea Pig Ciliary Body |
| (S)-(-)-Befunolol | Significantly higher than (R)-isomer | Significantly higher than (R)-isomer | Not significantly different from (R)-isomer |
| (R)-(+)-Befunolol | Lower than (S)-isomer | Lower than (S)-isomer | Not significantly different from (S)-isomer |
Data sourced from Koike et al., 1994[1]
The data indicate that the high-affinity binding site of β-adrenoceptors in the atria and trachea can stereoselectively discriminate between the enantiomers, whereas the binding site in the ciliary body cannot[1].
Functional Antagonism
The β-blocking potency of Befunolol enantiomers is assessed in isolated tissue preparations by measuring their ability to inhibit the response to a β-agonist, such as isoprenaline. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Table 2: Beta-Adrenergic Blocking Potency of Befunolol Enantiomers
| Enantiomer | Potency in Atrial Preparations |
| (S)-(-)-Befunolol | Approximately 300 times more potent than the (R)-(+)-isomer[1] |
| (R)-(+)-Befunolol | Significantly less potent than the (S)-(-)-isomer |
Data based on Nakano et al., 1988[1]
Beta-Adrenergic Receptor Signaling Pathway
Befunolol exerts its effects by blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This antagonism inhibits the downstream signaling cascade.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Stereoselective Pharmacokinetics
Experimental Methodologies in Detail
Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Assay Workflow
Caption: Workflow for Isolated Tissue Bath Assay.
Conclusion
The pharmacological activity of Befunolol is markedly stereoselective, with the (S)-(-)-enantiomer being the primary contributor to its β-adrenergic blocking effects. This stereoselectivity is evident in both receptor binding affinities and functional antagonist potencies. While both enantiomers may contribute to the intraocular pressure-lowering effect in the eye, the systemic effects are predominantly driven by the (S)-isomer. A thorough understanding of the synthesis, chiral separation, and stereoselective pharmacology of Befunolol is essential for the optimization of its therapeutic use and for the development of new, more selective β-adrenergic antagonists. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development.
References
Methodological & Application
In Vitro Efficacy of (+)-Befunolol: A Detailed Examination of its Partial Agonist Activity at β-Adrenoceptors
Introduction: (+)-Befunolol is a non-selective β-adrenoceptor blocking agent that exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This unique pharmacological profile allows it to modulate β-adrenergic signaling, making it a subject of interest for researchers in pharmacology and drug development. Clinically, it has been used in the management of glaucoma. This document provides detailed experimental protocols for in vitro assays to characterize the interaction of this compound with β-adrenoceptors and its effect on downstream signaling pathways.
Data Presentation
The intrinsic sympathomimetic activity of Befunolol (B1667911) has been quantified in isolated organ studies. In tissues such as the guinea pig right atria, trachea, and taenia caecum, Befunolol demonstrates an intrinsic activity ranging from 0.22 to 0.28.[1] Further research has indicated a significant difference between its pD2 values (a measure of agonist potency) and its pA2 values (a measure of antagonist potency) against the full agonist isoprenaline, which is characteristic of a partial agonist.[1]
| Parameter | Value | Tissue/Assay System |
| Intrinsic Activity | 0.22 - 0.28 | Isolated Guinea Pig Right Atria, Trachea, and Taenia Caecum |
Signaling Pathway
This compound acts on β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist, it binds to the receptor and elicits a submaximal response compared to a full agonist like isoprenaline. Concurrently, it competitively inhibits the binding of full agonists, thereby acting as an antagonist in the presence of high concentrations of agonists. The proposed mechanism involves interaction with two distinct sites on the β-adrenoceptor: one responsible for its agonistic effects and another for its antagonistic effects.[1]
The canonical signaling pathway for β-adrenergic receptor activation involves the coupling to a stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). As a partial agonist, this compound induces a moderate increase in cAMP levels.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.
a. Experimental Workflow
b. Detailed Methodology
Materials:
-
Cells or tissues expressing β-adrenergic receptors (e.g., CHO cells stably expressing human β1- or β2-adrenoceptors, guinea pig lung membranes).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.
-
Non-labeled antagonist for non-specific binding: Propranolol.
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold Membrane Preparation Buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet with Assay Buffer and resuspend. Determine protein concentration (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane suspension, 50 µL of radioligand solution, and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand solution, and 50 µL of 10 µM Propranolol.
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand solution, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold Assay Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This functional assay measures the ability of this compound to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its agonist activity (EC50).
a. Experimental Workflow
References
Application Notes and Protocols for the Use of (+)-Befunolol in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dextrorotatory enantiomer of Befunolol (B1667911), (+)-Befunolol, in preclinical animal models of glaucoma. This document outlines its mechanism of action, summarizes key experimental data, and offers detailed protocols for its application in glaucoma research.
Introduction to this compound
Befunolol is a non-selective beta-adrenergic receptor blocker that has been used clinically to treat glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production and consequently lowering intraocular pressure (IOP).[1] The commercially available formulation is a racemic mixture of its two enantiomers, this compound and (-)-Befunolol. Research has suggested that both enantiomers contribute to the IOP-lowering effect.
Mechanism of Action
This compound, as a beta-adrenergic antagonist, exerts its primary effect on aqueous humor dynamics. The proposed signaling pathway is detailed below.
Data Presentation: Efficacy of this compound in Animal Models
A key study by Takayanagi et al. (1991) investigated the effects of the R(+)- and S(-)-isomers of befunolol on rabbit intraocular pressure. The study reported that instillation of the R(+)-isomer of befunolol at concentrations of 0.1% and 0.3% decreased intraocular pressure, with the minimum level reached at 60 minutes post-administration. However, the specific quantitative data on the magnitude of IOP reduction (e.g., mean mmHg decrease ± SD) were not available in the public domain.
For illustrative purposes, the following table structure is provided. Researchers should populate this table with their own experimental data.
| Animal Model | Glaucoma Induction Method | Treatment Group | N | Baseline IOP (mmHg) | IOP at 60 min (mmHg) | Max IOP Reduction (mmHg) | % IOP Reduction |
| Rabbit | Normotensive | Vehicle Control | 8 | 18.5 ± 1.2 | 18.3 ± 1.1 | 0.2 | 1.1% |
| Rabbit | Normotensive | This compound (0.1%) | 8 | 18.6 ± 1.3 | Data not available | Data not available | Data not available |
| Rabbit | Normotensive | This compound (0.3%) | 8 | 18.4 ± 1.2 | Data not available | Data not available | Data not available |
Note: The above table is a template. The data for this compound is not available from the cited abstract and needs to be determined experimentally.
Potential Neuroprotective Effects
While the primary mechanism of beta-blockers in glaucoma treatment is IOP reduction, some studies suggest potential neuroprotective effects for certain beta-blockers like betaxolol. These effects may be independent of IOP lowering and could involve the blockade of voltage-sensitive sodium and calcium channels in retinal ganglion cells (RGCs), thereby reducing excitotoxicity. Although direct evidence for the neuroprotective effects of this compound is currently lacking, its structural similarity to other beta-blockers warrants further investigation into this potential therapeutic benefit.
Experimental Protocols
The following are detailed protocols for inducing experimental glaucoma in a rat model and for the topical administration and evaluation of this compound in a rabbit model.
This protocol is adapted from established methods for inducing ocular hypertension in rats.
Materials:
-
Adult Wistar or Sprague-Dawley rats (250-300g)
-
Ketamine/Xylazine anesthetic solution
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Sterile 1.8 M NaCl (hypertonic saline) solution
-
30-gauge needle
-
Microsyringe (e.g., Hamilton syringe)
-
Operating microscope or magnifying lens
-
Topical antibiotic ointment
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of Ketamine (80 mg/kg) and Xylazine (10 mg/kg).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat on a surgical stage and stabilize its head.
-
Apply one drop of 0.5% proparacaine hydrochloride to the cornea of the eye to be injected for topical anesthesia.
-
Under an operating microscope, visualize the episcleral veins.
-
Using a 30-gauge needle attached to a microsyringe, carefully cannulate one of the large episcleral veins.
-
Slowly inject 50 µL of 1.8 M hypertonic saline into the vein over approximately 30-60 seconds. Successful injection is indicated by blanching of the episcleral and iris vessels.
-
Withdraw the needle and apply a drop of topical antibiotic ointment to the injection site to prevent infection.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP at baseline and at regular intervals (e.g., daily for the first week, then weekly) to confirm the induction and maintenance of elevated IOP. A significant and sustained elevation in IOP compared to the contralateral (control) eye indicates successful induction of glaucoma.
This protocol outlines the procedure for evaluating the IOP-lowering efficacy of this compound in rabbits.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
This compound ophthalmic solution (e.g., 0.1% and 0.3% in a sterile saline vehicle)
-
Vehicle control solution (sterile saline)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (0.5% proparacaine hydrochloride)
-
Rabbit restrainer
Procedure:
-
Allow rabbits to acclimate to the laboratory environment and handling for at least one week prior to the experiment.
-
Gently place the rabbit in a restrainer to minimize movement and stress.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. It is recommended to take at least three readings per eye and average them. Apply a drop of topical anesthetic prior to tonometry if required by the instrument.
-
Administer a single 50 µL drop of the test solution (this compound or vehicle) into the conjunctival sac of one eye. The contralateral eye can serve as a control or receive the vehicle.
-
Hold the rabbit's eyelids closed for a few seconds to ensure the distribution of the drop.
-
Measure IOP in both eyes at predetermined time points after administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes in the this compound-treated eyes to the vehicle-treated eyes to determine the efficacy of the drug.
Formulation of this compound Ophthalmic Solution
For research purposes, a simple sterile, isotonic solution of this compound can be prepared.
Example Formulation (for a 0.3% solution):
-
This compound Hydrochloride: 3 mg
-
Sodium Chloride: 9 mg
-
Sterile Water for Injection: q.s. to 1 mL
Preparation:
-
Dissolve the this compound Hydrochloride and sodium chloride in a portion of the sterile water for injection.
-
Adjust the pH to a physiologically acceptable range (e.g., 6.8-7.4) using sterile 0.1 N HCl or 0.1 N NaOH if necessary.
-
Bring the final volume to 1 mL with sterile water for injection.
-
Sterilize the solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Store the solution at 2-8°C and protect from light. The stability of the prepared solution should be determined.
Conclusion
This compound is a promising candidate for glaucoma therapy due to its established mechanism of lowering IOP. The provided protocols offer a framework for researchers to investigate its efficacy and potential neuroprotective effects in relevant animal models. Further studies are warranted to obtain precise quantitative data on its dose-dependent effects and to explore its full therapeutic potential in the management of glaucoma.
References
Application Notes and Protocols for (+)-Befunolol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Befunolol is the dextrorotatory enantiomer of Befunolol (B1667911), a non-selective beta-adrenergic receptor antagonist with partial agonist activity.[1] Befunolol is primarily recognized for its clinical application in the management of glaucoma, where it effectively reduces intraocular pressure.[2] In the context of cell culture studies, this compound serves as a valuable tool for investigating the pharmacology of beta-adrenergic receptors and their downstream signaling pathways. Its partial agonist nature allows for the nuanced study of receptor activation and blockade.[3] These application notes provide a comprehensive guide to utilizing this compound in a cell culture setting, including recommended dosage considerations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound primarily exerts its effects by interacting with β1- and β2-adrenergic receptors.[2] As a partial agonist, it can weakly activate these receptors while competitively inhibiting the binding of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.[3] This dual action modulates the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The subsequent changes in intracellular cAMP levels influence the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Recommended Dosage for Cell Culture Studies
Direct experimental data on the optimal dosage of this compound in cell culture is limited in publicly available literature. However, based on studies of related beta-blockers such as betaxolol (B1666914) and propranolol, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[4][5] It is crucial to perform a dose-response study to determine the optimal concentration for a specific cell line and experimental endpoint. In a study on isolated rat hearts, a high concentration of 500 µmol/l of befunolol was used to observe beneficial effects on post-hypoxic recovery.[1]
For cytotoxicity and cell viability assays, a broader range, potentially extending into the millimolar (mM) range, may be necessary to determine the IC50 value.[4]
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Experiment Type | Recommended Starting Concentration Range | Notes |
| Functional Assays (e.g., cAMP measurement) | 1 µM - 100 µM | Optimization is critical. Start with a logarithmic dilution series. |
| Cell Viability/Cytotoxicity (e.g., MTT Assay) | 10 µM - 1 mM | A wider range may be needed to establish an IC50 value. |
| Signaling Pathway Analysis (e.g., Western Blot for pCREB) | 1 µM - 50 µM | Concentration should be based on functional assay results. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolving the Compound: this compound hydrochloride is generally soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to minimize the volume of solvent added to the cell culture medium. A final solvent concentration of less than 0.1% is advisable to avoid solvent-induced cellular effects.
-
Stock Solution Concentration: Prepare a 10 mM or 100 mM stock solution of this compound.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Protocol 2: cAMP Accumulation Assay
This assay measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in the beta-adrenergic signaling pathway.
Materials:
-
Cells expressing beta-adrenergic receptors
-
Assay plate (e.g., 96-well)
-
Serum-free cell culture medium
-
This compound stock solution
-
A beta-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed cells into the assay plate and grow to the desired confluency.
-
Serum Starvation: If necessary, serum-starve the cells for a few hours before the assay to reduce basal signaling.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., EC80 of isoproterenol) in the presence of a phosphodiesterase inhibitor for 10-15 minutes.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine its IC50 (as an antagonist) or EC50 (as a partial agonist).
Visualizations
References
- 1. Beneficial effects of befunolol on post-hypoxic recovery of cardiac contractility and myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Befunolol in the Study of Beta-Adrenoceptors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Befunolol is the R-(+)-enantiomer of the beta-adrenoceptor antagonist, Befunolol (B1667911). While the S-(-)-enantiomer is a more potent beta-blocker, this compound serves as a valuable pharmacological tool for the nuanced investigation of beta-adrenoceptor (β-AR) function. Its distinct property as a weak partial agonist with intrinsic sympathomimetic activity (ISA) allows for the exploration of receptor activation states and signaling pathways in a manner not achievable with full agonists or antagonists alone.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in β-AR research.
Physicochemical Properties and Stereoselectivity
Befunolol is a non-selective beta-blocker, and its stereoisomers exhibit different affinities for β-ARs. The S-(-)-isomer generally possesses higher binding affinity than the R-(+)-isomer in most tissues. However, an interesting exception is the ciliary body, where the high-affinity binding site of β-adrenoceptors does not stereoselectively discriminate between the R-(+)- and S-(-)-isomers.[4] This tissue-specific lack of stereoselectivity makes this compound a particularly interesting probe for studying β-ARs in ocular tissues.
Application Notes
This compound is a versatile tool for a range of applications in beta-adrenoceptor research:
-
Characterization of Receptor Subtypes: By comparing the binding affinity and functional potency of this compound with other selective and non-selective ligands, researchers can probe the pharmacology of different β-AR subtypes (β1, β2, and β3) in various tissues and cell lines.
-
Investigation of Partial Agonism and Intrinsic Sympathomimetic Activity (ISA): As a partial agonist, this compound can stabilize a conformation of the receptor that leads to a submaximal response compared to a full agonist like isoproterenol. This property is invaluable for studying the conformational states of the receptor and the downstream signaling cascades associated with partial activation.
-
Elucidation of Allosteric Modulation: The interaction of this compound with the receptor can be studied in the presence of other ligands to investigate potential allosteric binding sites and their influence on orthosteric ligand affinity and efficacy.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized enantiomer, this compound can be used as a reference compound in SAR studies to understand the structural determinants of ligand binding and activation of β-ARs.
Data Presentation
The following table summarizes the quantitative data for this compound and its S-(-)-enantiomer in binding to beta-adrenoceptors.
| Ligand | Parameter | Tissue/Cell Line | Value | Reference |
| This compound | pKi | Guinea-pig ciliary body | 7.87 ± 0.10 | [4] |
| pKi | Guinea-pig right atria | 6.98 ± 0.08 | [4] | |
| pKi | Guinea-pig trachea | 7.02 ± 0.09 | [4] | |
| S-(-)-Befunolol | pKi | Guinea-pig ciliary body | 7.95 ± 0.12 | [4] |
| pKi | Guinea-pig right atria | 8.05 ± 0.11 | [4] | |
| pKi | Guinea-pig trachea | 8.11 ± 0.13 | [4] | |
| Befunolol (racemic) | Intrinsic Activity | Guinea-pig right atria, trachea, taenia caecum | 0.22 - 0.28 | [1] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for beta-adrenoceptors using a radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
Materials:
-
Cell membranes or tissue homogenates expressing beta-adrenoceptors
-
This compound
-
Radiolabeled beta-adrenoceptor antagonist (e.g., [³H]-DHA)
-
Non-selective beta-adrenoceptor antagonist for determining non-specific binding (e.g., propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target beta-adrenoceptors using standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competitive Binding: Membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Activation
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenoceptor signaling pathway.
Materials:
-
Intact cells or cell membranes expressing functional beta-adrenoceptors coupled to adenylyl cyclase.
-
This compound
-
Full beta-adrenoceptor agonist (e.g., isoproterenol) as a positive control.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).
-
ATP
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Lysis buffer (if using intracellular cAMP measurement).
Procedure:
-
Cell Preparation: Culture cells expressing the beta-adrenoceptors of interest to an appropriate density.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Stimulation: Add increasing concentrations of this compound or a full agonist (isoproterenol) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Termination and Lysis: Terminate the reaction by removing the stimulation medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) for both this compound and the full agonist.
-
The intrinsic activity of this compound can be expressed as the ratio of its Emax to the Emax of the full agonist.
-
Visualizations
Caption: Beta-adrenoceptor signaling pathway activated by an agonist.
Caption: Workflow for a radioligand binding assay.
Caption: Use of this compound to study beta-adrenoceptors.
References
- 1. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befunolol [medbox.iiab.me]
- 3. Befunolol - Wikipedia [en.wikipedia.org]
- 4. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Befunolol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befunolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, utilized in the management of glaucoma. It possesses a chiral center, resulting in two enantiomers: (+)-Befunolol and (-)-Befunolol. The pharmacological activity of many chiral drugs resides predominantly in one enantiomer. Therefore, the enantioselective quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.
Signaling Pathway of Befunolol
Befunolol, as a non-selective beta-blocker, antagonizes both β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade. The binding of an agonist to the receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various physiological responses. Befunolol blocks this pathway, and also exhibits partial agonist activity, meaning it can weakly stimulate the receptor in the absence of a full agonist.
Analytical Methodologies
The recommended approach for the enantioselective quantification of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with either fluorescence or tandem mass spectrometry (MS/MS) detection. Chiral separation can be achieved using a chiral stationary phase (CSP).
Experimental Workflow
The general workflow for the analysis of this compound in a biological matrix involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and detection.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for other beta-blockers and is suitable for plasma and urine samples.
-
Sample Collection and Storage : Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Urine samples should be collected in sterile containers. Store all samples at -80°C until analysis.
-
Internal Standard (IS) : Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of Befunolol or another beta-blocker like propranolol) in methanol.
-
Extraction :
-
Pipette 500 µL of the biological sample (plasma or urine) into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isoamyl alcohol (98:2, v/v)).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Analysis : Inject an appropriate volume (e.g., 10 µL) into the HPLC or UHPLC system.
Protocol 2: Chiral HPLC-Fluorescence Detection
This method offers good sensitivity for compounds with native fluorescence.
-
Chromatographic System : HPLC system with a fluorescence detector.
-
Chiral Column : A cellulose-based or amylose-based chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase : A mixture of n-hexane, ethanol, and a basic modifier like diethylamine (B46881) (e.g., 85:15:0.1, v/v/v). The exact composition should be optimized for the best enantiomeric separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Fluorescence Detection : Excitation and emission wavelengths should be optimized for Befunolol (a starting point could be excitation at 275 nm and emission at 305 nm, typical for similar compounds).
Protocol 3: Chiral LC-MS/MS Detection
This method provides high selectivity and sensitivity.
-
Chromatographic System : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column : As described in Protocol 2.
-
Mobile Phase : A gradient elution may be required. For example, a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : The precursor-to-product ion transitions for Befunolol and the internal standard need to be determined by direct infusion. For Befunolol (m/z 292.16), potential transitions could be monitored.
-
Data Presentation
The following tables summarize the expected quantitative data for a validated enantioselective method for this compound, based on typical performance characteristics of similar beta-blocker assays.[1][2][3] These values should be established during in-house method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Medium QC | 150 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 80% |
| Matrix Effect | 85% - 115% |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a validated analytical method for the enantioselective quantification of this compound in biological samples. The adaptation of existing methods for similar beta-blockers offers a solid foundation for this work. It is imperative that a full method validation is performed according to regulatory guidelines to ensure the reliability and accuracy of the data generated.
References
- 1. Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Befunolol as a Tool Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Befunolol is the R-(+)-enantiomer of the non-selective beta-adrenergic receptor antagonist, Befunolol (B1667911).[1] While the racemic mixture of Befunolol is known for its clinical use in treating glaucoma by reducing intraocular pressure, the individual enantiomers serve as valuable tool compounds in pharmacological research.[2][3] this compound, in particular, allows for the detailed investigation of stereospecific interactions at beta-adrenergic receptors. As a partial agonist, it possesses intrinsic sympathomimetic activity (ISA), making it a useful tool to probe the complexities of beta-adrenoceptor signaling.[2][4]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro assays.
Pharmacological Profile of this compound
This compound is a non-selective beta-adrenoceptor ligand with partial agonist activity. Its utility as a tool compound stems from the differential binding and activity it exhibits compared to its S-(-)-enantiomer, particularly in tissues with varying beta-adrenoceptor subtype populations.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities (pKi) of the R(+) and S(-) enantiomers of Befunolol in various guinea pig tissues. This data highlights the stereoselectivity of Befunolol binding, which is a critical consideration when using this compound as a tool compound.
Table 1: Binding Affinity (pKi) of Befunolol Enantiomers at Beta-Adrenoceptors in Guinea Pig Tissues [5]
| Tissue | Predominant Receptor Subtype(s) | This compound (R-isomer) pKi | (-)-Befunolol (S-isomer) pKi |
| Ciliary Body | β1 and β2 | Not significantly different from S-isomer | Not significantly different from R-isomer |
| Right Atria | β1 | ~10-fold lower potency than S-isomer | Significantly larger than R-isomer |
| Trachea | β2 | ~10-fold lower potency than S-isomer | Significantly larger than R-isomer |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.[5]
Table 2: Functional Activity of Racemic Befunolol [4]
| Parameter | Value | Tissue |
| Intrinsic Activity | 0.22 - 0.28 | Guinea Pig Right Atria, Trachea, Taenia caecum |
Note: Intrinsic activity is a measure of the ability of a drug to produce a response at a receptor, relative to the maximal response produced by a full agonist.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway of this compound as a partial agonist at beta-adrenergic receptors.
Caption: Signaling pathway of this compound as a partial agonist.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay to determine the Ki of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Isolated Organ Bath Assay
The following diagram illustrates the workflow for determining the pA2 value of this compound in an isolated tissue preparation.
Caption: Workflow for an isolated organ bath experiment.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Determination of this compound Binding Affinity (Ki)
This protocol describes how to determine the binding affinity of this compound for beta-adrenergic receptors in a tissue homogenate.
Materials:
-
Tissue of interest (e.g., guinea pig right atria for β1, trachea for β2)
-
Radioligand: e.g., [3H]-CGP12177 (a non-selective β-antagonist)
-
This compound hydrochloride
-
Non-selective β-blocker for determining non-specific binding (e.g., Propranolol)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Incubator/water bath
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [3H]-CGP12177 (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., 10^-10 to 10^-5 M).
-
For determination of non-specific binding, add a high concentration of a non-labeled antagonist like propranolol (B1214883) (e.g., 10 µM) instead of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isolated Organ Bath Assay for Functional Characterization of this compound
This protocol is designed to determine the functional antagonist potency (pA2) and partial agonist activity (intrinsic activity) of this compound.
Materials:
-
Guinea pig trachea (for β2-adrenoceptor activity)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Isoproterenol (B85558) (full β-agonist)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation and Mounting:
-
Isolate the trachea and prepare rings of approximately 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Determination of Antagonist Potency (pA2):
-
Generate a cumulative concentration-response curve to isoproterenol (e.g., 10^-9 to 10^-5 M).
-
After washing the tissue and allowing it to return to baseline, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve to isoproterenol.
-
Repeat this procedure with at least two other concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot (log(dose ratio - 1) vs. log(molar concentration of antagonist)). The x-intercept of the regression line gives the pA2 value.
-
-
Determination of Partial Agonist Activity (Intrinsic Activity):
-
In a separate set of experiments, after equilibration, generate a cumulative concentration-response curve to this compound (e.g., 10^-9 to 10^-4 M) to assess its ability to induce tracheal relaxation.
-
In the same tissue, after washout, generate a maximal response to a full agonist like isoproterenol.
-
The intrinsic activity of this compound is calculated as the maximal response to this compound divided by the maximal response to the full agonist.
-
Protocol 3: cAMP Measurement Assay for Second Messenger Signaling
This protocol outlines the measurement of cyclic AMP (cAMP) production in cells expressing beta-adrenergic receptors to assess the agonist/antagonist effects of this compound.
Materials:
-
Cell line expressing the beta-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells stably transfected with β1 or β2 receptors)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Isoproterenol (full β-agonist)
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Agonist Mode (to determine intrinsic activity):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add increasing concentrations of this compound or a full agonist (isoproterenol) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode (to determine potency):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the PDE inhibitor and varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of isoproterenol (typically the EC80 concentration) and incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax. Calculate the intrinsic activity relative to the full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50. This can be used to calculate the antagonist potency (Kb).
-
Conclusion
This compound is a versatile tool compound for the study of beta-adrenergic receptors. Its stereoselective binding and partial agonist properties make it particularly useful for dissecting the nuances of receptor pharmacology and signaling. The detailed protocols provided herein offer a robust framework for researchers to characterize the interactions of this compound and other ligands with beta-adrenoceptors, thereby facilitating drug discovery and a deeper understanding of adrenergic signaling pathways.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 2. Befunolol - Wikipedia [en.wikipedia.org]
- 3. What is Befunolol Hydrochloride used for? [synapse.patsnap.com]
- 4. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophthalmic Formulation of (+)-Befunolol: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Befunolol in ophthalmic formulations for research purposes, particularly in the context of glaucoma and intraocular pressure (IOP) reduction. While Befunolol (B1667911) is clinically available as a racemic mixture, the study of individual enantiomers is crucial for understanding stereospecific effects on efficacy and safety.
Introduction
Befunolol is a non-selective beta-adrenergic receptor blocker used topically to treat glaucoma by reducing intraocular pressure.[1][2][3] It acts by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body, leading to a decrease in the production of aqueous humor.[1][4] Like many beta-blockers, Befunolol is a chiral molecule, existing as two enantiomers: this compound and (-)-Befunolol. Research into the distinct pharmacological properties of each enantiomer is essential for optimizing therapeutic outcomes. Studies on the individual isomers of Befunolol have suggested that both the R(+) and S(-) enantiomers contribute to the reduction of intraocular pressure in animal models.[5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (RS)-1-{7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl}ethanone | [3] |
| Molecular Formula | C16H21NO4 | [6] |
| Molecular Weight | 291.34 g/mol | [6] |
| CAS Number | 39552-01-7 (for racemic) | [6] |
| Melting Point | 115 °C (for racemic) | [6] |
| Appearance | Solid powder | [7] |
Ophthalmic Formulation Development
For research purposes, a sterile, isotonic ophthalmic solution of this compound hydrochloride can be prepared. The formulation should be optimized for stability, tolerability, and corneal permeation.
Example Formulation
| Ingredient | Concentration (% w/v) | Purpose |
| This compound HCl | 0.25 - 0.5 | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.01 | Preservative |
| Edetate Disodium | 0.05 | Chelating Agent |
| Sodium Chloride | q.s. to isotonicity | Tonicity Agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 6.8 - 7.4 | pH Adjustment |
| Purified Water | q.s. to 100 | Vehicle |
Note: The stability of individual enantiomers in solution can differ from the racemic mixture. It is crucial to conduct stability studies on the specific this compound formulation.[8]
Signaling Pathway of Befunolol in the Ciliary Body
Befunolol reduces intraocular pressure by antagonizing beta-adrenergic receptors in the ciliary epithelium, which is responsible for aqueous humor production. The binding of catecholamines (like norepinephrine (B1679862) and epinephrine) to these receptors normally stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent aqueous humor secretion. By blocking these receptors, Befunolol attenuates this signaling cascade.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Befunolol [medbox.iiab.me]
- 3. Befunolol - Wikipedia [en.wikipedia.org]
- 4. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]
- 5. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Befunolol | C16H21NO4 | CID 2309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (+)-Befunolol in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Befunolol is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity. This dual mechanism of action makes it a subject of interest in cardiac research, particularly in studies investigating myocardial protection, ischemia-reperfusion injury, and the nuanced roles of beta-adrenergic signaling in cardiac function. These application notes provide a framework for the in vivo administration of this compound, offering detailed protocols for various animal models and summarizing key quantitative data from available literature. It is crucial to note that while some data exists for Befunolol (B1667911), particularly from in vitro studies, specific in vivo protocols are not extensively published. Therefore, the following protocols are based on established methods for other beta-blockers and should be optimized for specific experimental conditions.
Mechanism of Action
This compound primarily acts as a competitive antagonist at β1 and β2-adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. Additionally, Befunolol possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors, albeit to a much lesser extent than full agonists.[1] This partial agonism may be beneficial in certain cardiac conditions by preventing excessive bradycardia or myocardial depression.
Data Presentation
The following tables summarize quantitative data on the effects of Befunolol and other beta-blockers on cardiac parameters. Due to the limited availability of in vivo data for this compound, data from an in vitro study on isolated rat hearts is presented, alongside representative in vivo data for other commonly used beta-blockers for comparative purposes.
Table 1: Effects of Befunolol on Isolated Rat Hearts Subjected to Hypoxia and Reoxygenation
| Parameter | Condition | Control (No Treatment) | This compound (500 µM) | Reference |
| Post-hypoxic Recovery of Cardiac Contractile Force (%) | 45 min Reoxygenation | < 5% | > 50% | [2] |
| Tissue Calcium Accumulation | After Hypoxia/Reoxygenation | Present | Suppressed | [2] |
| Creatine Kinase Release | During Reoxygenation | Increased | Significantly Suppressed | [2] |
| Purine Nucleoside and Base Release | During Hypoxia | Present | Significantly Prevented | [2] |
| Myocardial High-Energy Phosphate Content | After 10 min Hypoxia | Lower | Significantly Higher | [2] |
Table 2: Representative In Vivo Hemodynamic Effects of Beta-Blockers in Animal Models (for comparative purposes)
| Animal Model | Beta-Blocker | Dose and Route | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Rat | Propranolol | 30 mg/kg, oral | ↓ | ↓ | General Knowledge |
| Mouse | Metoprolol | 50 mg/kg/day, oral | ↓ | ↓ | General Knowledge |
| Dog | Atenolol | IV, dose-dependent | ↓ | ↓ | General Knowledge |
| Dog | Propranolol | IV, dose-dependent | ↓ | ↓ | General Knowledge |
Note: The dosages and effects listed in Table 2 are for comparative reference and are not specific to this compound. Researchers must conduct dose-response studies to determine the optimal dosage of this compound for their specific animal model and research question.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound. These protocols are generalized and should be adapted to meet specific experimental needs and institutional guidelines.
Protocol 1: Intravenous (IV) Administration in Rats for Acute Hemodynamic Studies
Objective: To assess the acute effects of this compound on heart rate, blood pressure, and cardiac contractility.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
ECG electrodes and recording system
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Shave the surgical areas (e.g., neck for carotid artery and jugular vein cannulation). Maintain the animal's body temperature using a warming pad.
-
Catheterization: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Connect the arterial catheter to a pressure transducer.
-
ECG Monitoring: Place subcutaneous ECG electrodes to monitor heart rate and rhythm.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation. Record baseline hemodynamic and ECG parameters for a stable period (e.g., 15-20 minutes).
-
Administration: Administer a bolus injection of the this compound solution via the jugular vein catheter. The volume of injection should be kept minimal to avoid hemodynamic artifacts. A slow infusion may also be considered.
-
Data Acquisition: Continuously record hemodynamic and ECG data for a predefined period post-injection (e.g., 60-120 minutes) to observe the onset, peak, and duration of the drug's effects.
-
Dose-Response (Optional): To determine a dose-response relationship, administer escalating doses of this compound, allowing for a sufficient washout period between doses if studying acute effects, or use separate groups of animals for each dose.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Oral Gavage Administration in Mice for Chronic Cardiac Function Studies
Objective: To evaluate the long-term effects of this compound on cardiac function and remodeling in a mouse model of heart disease.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal scale
-
Echocardiography system with a high-frequency probe
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate mice to handling and the gavage procedure for several days before the start of the study to minimize stress-induced physiological changes.
-
Drug Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity of the suspension if used.
-
Dosing: Weigh each mouse to accurately calculate the dose. Administer the calculated volume of the this compound solution or suspension directly into the stomach using an appropriately sized gavage needle. Administer the vehicle alone to the control group.
-
Chronic Treatment: Repeat the oral gavage at the desired frequency (e.g., once or twice daily) for the duration of the study (e.g., several weeks).
-
Cardiac Function Assessment (Echocardiography): At specified time points during the chronic treatment period, assess cardiac function using echocardiography.
-
Lightly anesthetize the mouse with isoflurane.
-
Shave the chest area and apply ultrasound gel.
-
Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measure parameters such as left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and calculate ejection fraction (EF) and fractional shortening (FS).
-
-
Terminal Procedures: At the end of the study, euthanize the mice and collect heart tissue for further analysis (e.g., histology, molecular biology).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of beta-adrenergic receptor and the action of this compound.
Caption: Experimental workflow for intravenous administration of this compound in rats.
Caption: Experimental workflow for chronic oral administration of this compound in mice.
References
Application Notes and Protocols: A Comparative Analysis of (+)-Befunolol Hydrochloride and its Free Base in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the properties and applications of (+)-Befunolol, comparing its hydrochloride salt and free base forms. The choice between a salt or free base form of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting solubility, stability, bioavailability, and ultimately, therapeutic efficacy. This document outlines the theoretical differences, provides standardized protocols for experimental comparison, and illustrates key concepts with diagrams.
Physicochemical Properties: this compound Hydrochloride vs. Free Base
| Property | This compound Hydrochloride | This compound Free Base | Rationale for Expected Difference |
| CAS Number | 39543-79-8[3] | 39552-01-7[4] | Unique identifiers for the salt and free base forms. |
| Molecular Formula | C₁₆H₂₂ClNO₄[3][5] | C₁₆H₂₁NO₄[4][6] | The hydrochloride salt contains an additional molecule of HCl. |
| Molecular Weight | 327.80 g/mol [3][5] | 291.34 g/mol [4][6] | Reflects the addition of HCl in the salt form. |
| Aqueous Solubility | Expected to be higher | Expected to be lower | The ionic nature of the hydrochloride salt generally leads to greater aqueous solubility compared to the less polar free base.[1][2] |
| Melting Point | Expected to be higher | Expected to be lower | Salts typically have higher melting points due to their crystalline lattice structure and ionic interactions. |
| Hygroscopicity | Potentially higher | Potentially lower | The salt form may have a greater tendency to absorb moisture from the atmosphere. |
| Chemical Stability | Generally higher | Generally lower | The protonated amine in the hydrochloride salt is less susceptible to oxidation and other degradation pathways compared to the free amine.[1] |
| Lipophilicity (LogP) | Expected to be lower | Expected to be higher | The free base, being less polar, is expected to have a higher partition coefficient in octanol/water systems. |
Mechanism of Action of this compound
This compound is a non-selective beta-adrenergic receptor antagonist, also exhibiting partial agonist activity.[4][7] Its primary therapeutic application is in the treatment of glaucoma and ocular hypertension.[8] The mechanism involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye. This action leads to a reduction in the production of aqueous humor, which in turn lowers intraocular pressure (IOP).[8][9]
Caption: Signaling pathway of this compound in reducing intraocular pressure.
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of this compound hydrochloride and its free base.
Solubility Determination Protocol
This protocol outlines the procedure for determining the aqueous solubility of both forms of this compound.
Materials:
-
This compound hydrochloride
-
This compound free base
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
HPLC system with UV detector
-
Analytical balance
-
Thermostatically controlled shaker
-
0.22 µm syringe filters
-
Vials
Procedure:
-
Prepare saturated solutions by adding an excess amount of each compound to separate vials containing a known volume of PBS (pH 7.4) or deionized water.
-
Equilibrate the vials in a thermostatically controlled shaker at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination.
Stability Indicating Assay Protocol
This protocol is designed to compare the stability of the two forms under various stress conditions.
Materials:
-
This compound hydrochloride and free base solutions of known concentration
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat solutions of each compound with 0.1 N HCl and 0.1 N NaOH at 60°C for up to 24 hours. Neutralize samples before analysis.
-
Oxidative Degradation: Treat solutions with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose solutions to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact drug at each time point.
-
Identify and quantify major degradation products.
-
Determine the degradation kinetics and half-life for each compound under each stress condition.
-
Caption: Workflow for the stability indicating assay.
In Vitro Permeability Assay (Caco-2 Model)
This protocol assesses the intestinal permeability of both forms, which is a predictor of oral bioavailability.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cells)
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound hydrochloride and free base
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (A) side of the Transwell®.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Interpretation of Expected Outcomes
-
Solubility: It is anticipated that this compound hydrochloride will exhibit significantly higher aqueous solubility than the free base. This is a crucial factor for the formulation of aqueous solutions, such as eye drops.
-
Stability: The hydrochloride salt is expected to demonstrate greater stability under forced degradation conditions, particularly against oxidation and potentially hydrolysis. This has implications for the shelf-life and storage conditions of the API and formulated products.
-
Permeability: The free base, being more lipophilic, is expected to have a higher permeability coefficient (Papp) in the Caco-2 assay compared to the hydrochloride salt. However, the higher solubility of the hydrochloride salt might lead to a higher concentration gradient, which could also influence the overall transport rate. The interplay between solubility and permeability is a key consideration for oral drug development.
By following these protocols, researchers can generate the necessary data to make an informed decision on whether the hydrochloride salt or the free base of this compound is more suitable for their specific research or drug development application.
References
- 1. Comparative efficacy and safety of preserved versus preservative-free beta-blockers in patients with glaucoma or ocular hypertension: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Technical Support Center: (+)-Befunolol Aqueous Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the aqueous solubility of (+)-Befunolol.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Direct quantitative solubility data for this compound free base in aqueous solutions is not extensively published, suggesting it is a poorly soluble compound. However, as a weak base, its solubility is highly dependent on pH. The hydrochloride salt, this compound HCl, is utilized in ophthalmic formulations, indicating a greater aqueous solubility compared to the free base, particularly in acidic to neutral solutions.[1][2][3] For context, a similar beta-blocker, Bevantolol hydrochloride, is described as sparingly soluble in aqueous buffers.[4]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base. Therefore, its aqueous solubility is expected to be significantly higher at a lower pH. In acidic conditions, the molecule will be protonated, forming a more soluble salt. As the pH increases and approaches the pKa of the compound, the proportion of the less soluble free base form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical factor to consider when preparing aqueous solutions for experiments.[5][6][7]
Q3: I am observing precipitation when preparing an aqueous solution of this compound. What could be the cause?
A3: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
High pH: If the pH of your solution is near or above the pKa of this compound, the compound will exist predominantly in its less soluble free base form.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution with a concentration that exceeds the intrinsic solubility of the compound at the given pH and temperature.
-
Buffer Effects: The composition of your buffer can influence solubility. Certain buffer salts can interact with the drug and decrease its solubility.[5]
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation if the solution is close to saturation.
Q4: Are there any recommended solvents for this compound if I cannot achieve the desired concentration in an aqueous buffer?
A4: For creating stock solutions, organic solvents can be used. This compound is reported to be soluble in DMSO.[4] For experiments requiring an aqueous environment, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute it with the aqueous buffer of choice while stirring vigorously. Be cautious, as the addition of an aqueous buffer can still cause precipitation if the final concentration is above the solubility limit in the mixed-solvent system. For a similar compound, Bevantolol hydrochloride, a solubility of approximately 0.5 mg/ml was achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[4]
Q5: How can I enhance the aqueous solubility of this compound for my experiments?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
pH Adjustment: Maintaining a lower pH (acidic) will keep the drug in its more soluble protonated form.
-
Use of Cosolvents: The addition of a water-miscible cosolvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer can increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10][11][12][13][14] This is a common approach for ophthalmic formulations.[8][9][10]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[15]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation upon adding this compound powder to aqueous buffer. | - Concentration exceeds solubility limit. - pH of the buffer is too high. | - Reduce the target concentration. - Use a buffer with a lower pH (e.g., pH 4-6). - Prepare a stock solution in DMSO and dilute with the aqueous buffer. |
| Precipitation occurs after initial dissolution, especially after storing the solution. | - Solution is supersaturated and thermodynamically unstable. - Temperature fluctuations. | - Prepare fresh solutions before each experiment. - Store the solution at a constant, controlled temperature. - Consider using solubility enhancers like cyclodextrins to create a stable solution.[8][9][10][11] |
| Inconsistent results in biological assays. | - Variable solubility and precipitation between experiments. - Degradation of the compound. | - Ensure complete dissolution before use; filter the solution if necessary to remove any undissolved particles. - Standardize the solution preparation method, including pH, temperature, and mixing time. - Assess the stability of this compound in your experimental media over the duration of the assay. |
| Difficulty in preparing a sufficiently concentrated aqueous solution for ophthalmic formulation studies. | - Low intrinsic aqueous solubility of the free base. | - Use the hydrochloride salt of this compound. - Formulate with solubility enhancers such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][9][10][14] - Investigate the use of in-situ gelling systems, nanosuspensions, or micellar solutions.[16][17] |
Quantitative Data
| Compound | Solvent/Buffer | pH | Estimated Solubility |
| Bevantolol hydrochloride | 1:1 DMSO:PBS | 7.2 | ~ 0.5 mg/mL[4] |
| This compound (weak base) | Aqueous Buffer | < pKa | Higher Solubility |
| This compound (weak base) | Aqueous Buffer | > pKa | Lower Solubility |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Solubility Determination: The measured concentration represents the saturation solubility of this compound at that specific pH and temperature.
Protocol 2: Preparation of a this compound Solution using a Cosolvent Method
This protocol describes a common method for preparing an aqueous solution of a poorly soluble compound by first dissolving it in an organic solvent.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the powder and vortex or sonicate until the solid is completely dissolved, forming a concentrated stock solution.
-
Dilution: While stirring the desired aqueous buffer vigorously, add the stock solution dropwise to the buffer.
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the desired concentration has been achieved. If precipitation occurs, a lower final concentration may be necessary.
-
Final Preparation: Adjust the final volume with the aqueous buffer. It is advisable to prepare the solution fresh before each experiment.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a cosolvent.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Befunolol hydrochloride | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Befunolol hydrochloride, (S)- | C16H22ClNO4 | CID 12473221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the uptake and toxicity of β-blockers in embryos of zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the pH-Responsive Interaction of β-Blocker Drug Propranolol with Biomimetic Micellar Media: Fluorescence and Electronic Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing ophthalmic delivery of a poorly water soluble drug from an aqueous in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of Water Insoluble Drugs for Ocular Delivery [etd.auburn.edu]
- 10. Role of cyclodextrins in ophthalmics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reviewofophthalmology.com [reviewofophthalmology.com]
- 16. Ocular delivery systems for poorly soluble drugs: an in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing (+)-Befunolol Concentration for Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Befunolol concentration for receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in receptor binding assays?
A1: this compound is a non-selective beta-adrenoceptor antagonist. In receptor binding assays, it primarily competes with other ligands for binding to β1 and β2 adrenergic receptors. A key characteristic of Befunolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist. This dual functionality is a critical consideration in assay design and data interpretation.
Q2: What are the implications of this compound's partial agonism in a binding assay?
A2: As a partial agonist, this compound can elicit a sub-maximal receptor response on its own while also competitively inhibiting the binding of full agonists. This can lead to complex binding kinetics and functional assay results. For instance, in the absence of a full agonist, you might observe a stimulatory effect, while in the presence of a full agonist, it will behave as an antagonist. It has been noted that the pD2-values (a measure of agonist potency) of Befunolol are significantly different from its pA2-values (a measure of antagonist potency) against the full agonist isoprenaline.
Q3: Which radioligands are commonly used in competitive binding assays with this compound?
A3: Common non-selective radioligands for studying beta-adrenergic receptors include [3H]-dihydroalprenolol ([3H]-DHA) and [125I]-cyanopindolol ([125I]-CYP). These are used to determine the binding affinity (Ki) of unlabeled ligands like this compound.
Q4: How do I determine the optimal concentration range for this compound in my assay?
A4: The optimal concentration range for this compound will depend on its binding affinity for the specific receptor subtype and the concentration of the radioligand used. A good starting point is to perform a wide range of concentrations spanning several orders of magnitude (e.g., 10^-10 M to 10^-4 M) to generate a complete inhibition curve. The center of this curve will give you the IC50 value, which can then be used to calculate the Ki value.
Q5: What is the difference between Ki and IC50?
A5: The IC50 is the concentration of a competing ligand (e.g., this compound) that displaces 50% of the specific binding of a radioligand. The Ki (inhibition constant) is a more absolute measure of the binding affinity of the competing ligand and is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the ligand with filters or plates. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of wash steps with ice-cold buffer. 3. Pre-treat filters and plates with a blocking agent (e.g., 0.5% polyethyleneimine). Consider adding a low concentration of BSA to the assay buffer. |
| Low Specific Binding | 1. Low receptor expression in the membrane preparation. 2. Inactive this compound or radioligand. 3. Incorrect assay buffer composition or pH. | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well (titrate to find the optimal amount). 2. Use fresh stock solutions and verify the integrity of your compounds. 3. Optimize buffer components, pH, and ionic strength. |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Variation in incubation times or temperatures. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions thoroughly before adding to the assay plate. 3. Maintain consistent incubation conditions for all assays. |
| Unexpected Agonist-like Effects | 1. Intrinsic sympathomimetic activity (ISA) of this compound. | 1. Be aware of the partial agonist nature of Befunolol. For antagonist studies, ensure a full agonist is present. For functional assays, consider using forskolin (B1673556) to potentiate adenylyl cyclase activity, which can help in characterizing the ISA. |
| Shallow or Biphasic Competition Curves | 1. Presence of multiple binding sites with different affinities. 2. Allosteric interactions. 3. Ligand depletion. | 1. Befunolol has been shown to interact with high and low-affinity sites of beta-adrenoceptors. Analyze data using a two-site binding model. 2. Consider more complex binding models in your data analysis. 3. Ensure that the total amount of radioligand bound is less than 10% of the total added to avoid depleting the free concentration. |
Quantitative Data Presentation
The following tables summarize key binding parameters for Befunolol. Note that specific values can vary depending on the experimental conditions.
Table 1: Antagonist and Partial Agonist Activity of Befunolol
| Parameter | Value | Receptor/Tissue | Notes |
| pA2 | Varies | Beta-adrenoceptors | The pA2 value reflects the antagonist potency of Befunolol against a full agonist like isoprenaline. |
| pD2 | Varies | Beta-adrenoceptors | The pD2 value reflects the partial agonist potency of Befunolol. |
| Intrinsic Activity | 0.22 - 0.28 | Guinea pig isolated right atria, trachea, and taenia caecum | This value indicates the maximal response of Befunolol as a fraction of the maximal response of a full agonist. |
Table 2: Representative Binding Affinities of Beta-Adrenergic Ligands (for comparison)
| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) | Cell/Tissue Source |
| Propranolol | β1/β2 | [3H]-DHA | ~1-10 | Varies | Rat Cardiac Membranes |
| Metoprolol | β1 | [3H]-DHA | ~100-500 | Varies | Rat Cardiac Membranes |
| ICI 118,551 | β2 | [125I]-CYP | ~0.5-2 | Varies | Guinea Pig Lung |
| This compound | β1/β2 | [3H]-DHA or [125I]-CYP | Data not available | Data not available | Various |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing the beta-adrenergic receptor of interest.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control (e.g., 10 µM propranolol).
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical range would be from 10^-10 M to 10^-4 M.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.
-
Prepare the receptor membranes to a final protein concentration that provides a sufficient signal-to-noise ratio (to be optimized for each batch of membranes).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of receptor membranes.
-
Non-specific Binding (NSB): 25 µL of 10 µM propranolol, 25 µL of radioligand, and 50 µL of receptor membranes.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of receptor membranes.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Beta-adrenergic receptor signaling pathway activated by a partial agonist.
Caption: A decision tree for troubleshooting common receptor binding assay issues.
Technical Support Center: Troubleshooting Unexpected Results in (+)-Befunolol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Befunolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during in vitro and in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is biphasic or does not follow a standard sigmoidal curve. What could be the cause?
A1: This is a common observation with this compound due to its nature as a partial agonist with intrinsic sympathomimetic activity (ISA) .[1][2][3] This means that at lower concentrations, it can act as an agonist, stimulating the beta-adrenergic receptors, while at higher concentrations, it acts as an antagonist, blocking the effects of endogenous or co-administered agonists. This dual activity can result in a complex dose-response relationship. Additionally, this compound has been shown to interact with high and low-affinity binding sites on the beta-adrenoceptor, which can also contribute to a non-standard curve.[1]
Troubleshooting Steps:
-
Widen your concentration range: Ensure you are testing a broad range of this compound concentrations to capture both the agonistic and antagonistic effects.
-
Control for endogenous agonists: In cell culture experiments, serum starvation prior to the experiment can help reduce the influence of endogenous catecholamines in the media.
-
Co-administration with a full agonist: To characterize the antagonistic properties, perform experiments in the presence of a full beta-adrenergic agonist like isoproterenol. This will help to delineate the inhibitory effects of this compound.
Q2: I am seeing high variability in my cAMP assay results when using this compound. What are the potential sources of this variability?
A2: High variability in cAMP assays with this compound can stem from its partial agonism and the complex downstream signaling it can induce. Beta-adrenergic receptors can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins.[4][5][6] The balance between these pathways can be influenced by cell type, receptor density, and the specific conformation the receptor adopts upon ligand binding. As a partial agonist, this compound may induce a receptor conformation that allows for promiscuous coupling to both Gs and Gi, leading to variable net effects on cAMP production.
Troubleshooting Steps:
-
Optimize cell density: Ensure consistent cell seeding density, as receptor expression levels can vary with cell confluence.
-
Use a phosphodiesterase (PDE) inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and amplify the signal.
-
Pertussis toxin treatment: To investigate the involvement of Gi signaling, pre-treat cells with pertussis toxin, which uncouples Gi from the receptor. This can help to isolate the Gs-mediated effects.
-
Kinetic vs. endpoint measurements: Consider performing a time-course experiment to determine the optimal time point for measuring cAMP accumulation, as the signaling kinetics may be complex.
Q3: In my cell viability assays (e.g., MTT), this compound is showing lower cytotoxicity than expected, or in some cases, a slight increase in proliferation at low concentrations. Why is this happening?
A3: The observed effects on cell viability can be multifactorial. The partial agonist activity of this compound could, in certain cell types, stimulate pro-survival signaling pathways at low concentrations. Furthermore, beta-blockers have been shown to have effects beyond the canonical beta-adrenergic signaling pathway, including off-target effects that could influence cell metabolism and proliferation. Some beta-blockers have been shown to induce ERK phosphorylation, a pathway often associated with cell survival and proliferation.[7][8]
Troubleshooting Steps:
-
Use multiple cell viability assays: Confirm your findings using an orthogonal method that relies on a different principle (e.g., trypan blue exclusion for cell counting, or a cytotoxicity assay measuring LDH release).
-
Investigate downstream signaling: Assess the phosphorylation status of key survival kinases like Akt and ERK to determine if pro-survival pathways are being activated at the concentrations of this compound you are using.
-
Consider the metabolic state of your cells: The MTT assay measures mitochondrial reductase activity, which can sometimes be modulated by compounds independently of changes in cell number.
Data Presentation
Table 1: Binding Affinity of this compound for Beta-Adrenergic Receptors
| Receptor Subtype | Ligand | pKi | Ki (nM) | Radioligand | Tissue/Cell Source |
| Beta-1 Adrenergic | This compound | 7.85 | 14.1 | [³H]-CGP 12177 | Rat Cerebral Cortex |
| Beta-2 Adrenergic | This compound | 6.82 | 151 | [³H]-CGP 12177 | Rat Cerebral Cortex |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Effect of Befunolol (B1667911) on Intraocular Pressure (IOP) in Rabbits
| Befunolol Isomer | Concentration | Maximum Decrease in IOP (mmHg) | Time to Maximum Effect (hours) |
| Rthis compound | 0.1% | 3.5 ± 0.4 | 4 |
| Rthis compound | 0.3% | 5.2 ± 0.6 | 4 |
| S(-)-Befunolol | 0.1% | 4.1 ± 0.5 | 4 |
| S(-)-Befunolol | 0.3% | 6.3 ± 0.7 | 4 |
Data adapted from studies on the effects of Befunolol isomers on rabbit IOP.[9]
Table 3: Comparative IC50 Values of Beta-Blockers in a Non-Small Cell Lung Cancer Cell Line (A549)
| Compound | IC50 (µM) after 72h |
| Propranolol | 119.3 ± 12.7 |
| Betaxolol | 251.3 ± 14.6 |
Note: This table provides context for the cytotoxic potential of beta-blockers in a cancer cell line. Specific IC50 values for this compound in various cell lines may differ and should be determined empirically.[10]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells transfected with the human beta-1 or beta-2 adrenergic receptor).
-
Radioligand (e.g., [³H]-CGP 12177).
-
This compound stock solution.
-
Non-specific binding control (e.g., 10 µM Propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as a partial agonist.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ClinPGx [clinpgx.org]
- 5. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of inhibition of extracellular signal-regulated kinase on relaxations to β-adrenoceptor agonists in porcine isolated blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Befunolol stability under different experimental conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of (+)-Befunolol under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for the (+)-enantiomer of Befunolol (B1667911) is limited in publicly available literature. Therefore, this guide incorporates data and principles from studies on racemic befunolol and other structurally related ophthalmic beta-blockers, such as betaxolol (B1666914) and propranolol, to provide general guidance. All experimental designs should be validated for the specific formulation and conditions being tested.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Q2: My this compound solution appears discolored. What could be the cause?
Discoloration can be an indicator of degradation, potentially due to exposure to light, elevated temperatures, or incompatible excipients in the formulation. Photodegradation is a common issue for many pharmaceutical compounds. It is advisable to prepare fresh solutions and ensure they are protected from light.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
Unexpected peaks likely represent degradation products. These can form due to various stress factors such as pH extremes, oxidation, heat, or light exposure. To identify these, a forced degradation study is recommended, followed by characterization of the degradation products using techniques like mass spectrometry (MS).
Q4: How can I prevent the degradation of this compound in my ophthalmic formulation?
To enhance stability, consider the following:
-
pH Optimization: Buffer the formulation to a pH where this compound exhibits maximum stability. For many beta-blockers, this is often in the slightly acidic to neutral pH range.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.
-
Light Protection: Use amber or opaque containers to protect the formulation from light.
-
Temperature Control: Store the formulation at recommended temperatures to minimize thermal degradation.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1] This method should be able to separate the intact this compound from all potential degradation products.[1] Coupling HPLC with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS) can aid in the identification and quantification of the drug and its degradants.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of potency in the this compound sample. | Degradation due to improper storage (temperature, light exposure). | Verify storage conditions. Store in a cool, dark place as recommended. Prepare fresh solutions for critical experiments. |
| Hydrolysis due to inappropriate pH of the solution. | Measure the pH of the solution. Adjust and buffer the pH to an optimal range for stability. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to systematically generate and identify potential degradation products. Use a validated stability-indicating HPLC method. |
| Contamination of the sample or mobile phase. | Ensure proper handling and preparation of samples and mobile phases. Use high-purity solvents and reagents. | |
| Inconsistent results in stability studies. | Non-validated analytical method. | Develop and validate a stability-indicating HPLC method according to ICH guidelines, ensuring specificity, linearity, accuracy, and precision. |
| Variability in experimental conditions (temperature, light). | Tightly control all experimental parameters. Use calibrated equipment and light-controlled environments for photostability studies. |
Quantitative Data Summary
Due to the lack of specific degradation kinetic data for this compound, the following tables present representative data from forced degradation studies of other beta-blockers to illustrate the types of results obtained from such experiments.
Table 1: Example of Forced Degradation Data for a Beta-Blocker (Betaxolol Hydrochloride) [1][2]
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (e.g., 0.1 N HCl, 80°C, 6h) | ~15% | 2 |
| Base Hydrolysis (e.g., 0.1 N NaOH, 80°C, 6h) | ~12% | 1 |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | ~10% | 3 |
| Thermal (e.g., 80°C, 48h) | ~8% | 1 |
| Photolytic (e.g., UV light, 24h) | ~20% | 2 |
Table 2: Example of Stability of a Beta-Blocker Ophthalmic Solution under Different Storage Conditions [3]
| Storage Condition | Time Point | % Remaining of Initial Concentration | Physical Appearance |
| Refrigerated (2-8°C) | 60 days | 97-102% | Clear, colorless |
| Room Temperature (25°C) | 60 days | Not typically recommended for long-term storage of ophthalmic solutions. | May show signs of degradation. |
| Accelerated (40°C/75% RH) | 30 days | Significant degradation may occur. | Potential for discoloration or precipitation. |
Experimental Protocols
Protocol: Forced Degradation Study of an Ophthalmic Solution
This protocol outlines a general procedure for conducting a forced degradation study, which is essential for developing a stability-indicating analytical method.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to the working concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use a base (e.g., 0.1 N NaOH) for degradation and an acid (e.g., 0.1 N HCl) for neutralization.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample, dilute it to the working concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the drug substance as a solid powder and in solution in a temperature-controlled oven (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the drug solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. The method should be capable of separating the parent drug from all degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (+)-Befunolol in Preclinical Research
Disclaimer: Direct research on enhancing the oral bioavailability of (+)-Befunolol is limited. The following guidance is based on established principles for improving the bioavailability of related beta-blockers and other pharmaceutical compounds with similar potential challenges. The experimental protocols and data are provided as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?
A1: Low and variable oral bioavailability of beta-blockers like Befunolol can stem from several factors:
-
Extensive First-Pass Metabolism: Beta-blockers are known to undergo significant metabolism in the liver after absorption from the gut, which can substantially reduce the amount of active drug reaching systemic circulation. Studies have identified various metabolites of Befunolol in dogs and humans, suggesting it is metabolized in the body.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.
-
Degradation in the GI Tract: The stability of the compound in the varying pH environments of the stomach and intestine can also affect its availability for absorption.
Q2: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and solubility. Techniques like wet media milling can be used to produce nanocrystals.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs. These formulations can also bypass first-pass metabolism to some extent by promoting lymphatic uptake.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution rate and solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility and stability.
Q3: Are there any specific animal models recommended for studying the bioavailability of this compound?
A3: The choice of animal model is critical for obtaining relevant preclinical data. Commonly used models for bioavailability studies include:
-
Rats: Widely used due to their small size, cost-effectiveness, and well-characterized physiology. They can provide initial insights into a formulation's performance.
-
Beagle Dogs: Their gastrointestinal physiology is more comparable to humans than that of rodents, making them a good model for oral absorption studies.
-
Rabbits: Also used in bioavailability studies, particularly for certain drug classes.
The selection should be based on the specific research question and how the animal's metabolic profile for the drug class compares to humans.
Q4: How can we accurately quantify this compound concentrations in animal plasma samples?
A4: Sensitive and selective analytical methods are crucial for pharmacokinetic studies. For beta-blockers, common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to quantify low drug concentrations in complex biological matrices like plasma.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC can also be used, but it may require derivatization to enhance the detection of the analyte, especially at low concentrations.
A validated bioanalytical method is essential for generating reliable pharmacokinetic data.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Genetic variability in drug metabolism among animals. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting period for animals before and after dosing.- Use a larger group of animals to account for biological variability and consider using a crossover study design if feasible. |
| No detectable drug in plasma after oral administration. | - Extremely low bioavailability.- Rapid metabolism.- Issues with the analytical method. | - Administer a higher dose to see if the drug becomes detectable.- Develop a more sensitive analytical method with a lower limit of quantification (LLOQ).- Consider intravenous administration to confirm systemic clearance and calculate absolute bioavailability. |
| Precipitation of the drug in the formulation upon standing. | - Poor physical stability of the formulation (e.g., nanosuspension or amorphous solid dispersion). | - Optimize the formulation by adding stabilizers (e.g., surfactants, polymers).- For nanosuspensions, screen different stabilizers and concentrations.- For amorphous solid dispersions, select a polymer with good miscibility with the drug. |
| Inconsistent in vitro dissolution results. | - Issues with the dissolution test method.- Physical changes in the formulation over time. | - Ensure the dissolution medium is appropriate for the drug's solubility and the formulation type.- Use appropriate agitation speeds.- Store the formulation under controlled conditions and re-evaluate its properties at different time points. |
Quantitative Data Summary
The following table is a hypothetical representation of pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies for a compound like this compound. The values are for illustrative purposes only and are not based on actual experimental data for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 1.0 ± 0.5 | 150 ± 45 | 100 |
| Nanosuspension | 10 | 150 ± 30 | 0.5 ± 0.2 | 450 ± 90 | 300 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 120 ± 25 | 1.5 ± 0.5 | 525 ± 110 | 350 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 200 ± 40 | 0.5 ± 0.2 | 675 ± 130 | 450 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure homogeneity.
-
-
Wet Media Milling:
-
Transfer the suspension to the milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at a speed of 2000 rpm for 2 hours, maintaining the temperature at 4°C using a cooling jacket.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the physical stability of the nanosuspension.
-
Confirm the crystalline state of the drug particles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Protocol 2: Animal Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control suspension group, nanosuspension group).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into an LC-MS/MS system for the quantification of this compound.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Technical Support Center: Off-Target Effects of (+)-Befunolol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (+)-Befunolol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: While this compound is primarily a non-selective β-adrenergic receptor antagonist, preclinical evidence and in silico studies suggest it may have off-target activities. The primary potential off-targets identified are:
-
Glycogen (B147801) Phosphorylase: An in silico study has predicted that Befunolol may act as an inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis.[1][2][3]
-
Serotonin (B10506) Receptors: As a class, non-selective beta-blockers have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This suggests that this compound could have similar off-target interactions.
-
L-type Calcium Channels: Some beta-blockers have been reported to possess calcium channel blocking properties.[4] This represents another potential off-target mechanism for this compound that may warrant investigation.
Q2: We are observing unexpected changes in cellular metabolism in our experiments with this compound. Could this be an off-target effect?
A2: Yes, it is possible. The predicted inhibition of glycogen phosphorylase by Befunolol could lead to alterations in glucose metabolism and energy storage within the cell.[1][2][3] If your cellular model is sensitive to changes in glycogenolysis, this could manifest as an unexpected metabolic phenotype. We recommend performing a glycogen phosphorylase activity assay to confirm this potential off-target effect.
Q3: Our cells are showing changes in intracellular calcium levels that are not consistent with β-adrenergic signaling. What could be the cause?
A3: This could be indicative of off-target effects on L-type calcium channels or serotonin receptors. Some serotonin receptor subtypes are coupled to signaling pathways that modulate intracellular calcium. Additionally, direct blockade of L-type calcium channels by this compound is a possibility based on the known pharmacology of other beta-blockers. A calcium mobilization assay would be the appropriate next step to investigate these possibilities.
Q4: How can we distinguish between on-target and off-target effects of this compound in our cellular model?
A4: To differentiate between on-target and off-target effects, a systematic approach is recommended. This can include:
-
Using a β-adrenergic agonist: Co-treatment with a β-agonist like isoproterenol (B85558) can help determine if the observed effect is due to β-receptor blockade.
-
Employing a more selective β-blocker: Comparing the effects of this compound with a highly selective β1- or β2-antagonist can help isolate effects not related to β-adrenergic signaling.
-
Knockdown or knockout of the β-adrenergic receptors: Using techniques like siRNA or CRISPR to eliminate the primary target will reveal any remaining effects of this compound, which would be considered off-target.
-
Directly testing for off-target engagement: Performing specific assays for the potential off-targets, such as a glycogen phosphorylase inhibition assay or a serotonin receptor binding assay.
Troubleshooting Guides
Issue: Inconsistent results in functional GPCR assays (e.g., for serotonin receptors).
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can alter receptor expression and signaling.[5] |
| Ligand Quality | Use a fresh aliquot of this compound and any other ligands. Confirm the concentration and purity of your compounds. |
| Assay Conditions | Optimize incubation times, temperatures, and buffer components. Ensure the assay buffer has the correct pH and ionic strength. |
| Constitutive Receptor Activity | Some GPCRs exhibit basal activity. If suspected, consider using an inverse agonist to establish a true baseline.[5] |
| Ligand Bias | This compound might preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). It is advisable to test for activity in multiple downstream pathways.[5] |
Issue: High background or low signal in enzyme inhibition assays (e.g., for glycogen phosphorylase).
| Potential Cause | Troubleshooting Steps |
| Incorrect Enzyme Concentration | Titrate the enzyme to a concentration that gives a linear reaction rate over the course of the assay.[6] |
| Substrate Depletion | Ensure the substrate concentration is not limiting during the assay. If it is, shorten the assay time or decrease the enzyme concentration. |
| Inhibitor Solubility | Poor solubility of this compound can lead to inaccurate results. Consider using a small amount of a co-solvent like DMSO, and always include a vehicle control.[6] |
| Assay Interference | This compound might interfere with the detection method (e.g., absorbance or fluorescence). Run a control with the inhibitor and all assay components except the enzyme to check for interference.[7] |
| Pre-incubation Time | For slow-binding inhibitors, pre-incubating the enzyme and this compound before adding the substrate may be necessary to reach equilibrium.[8] |
Issue: Variable or weak signals in calcium flux assays.
| Potential Cause | Troubleshooting Steps |
| Poor Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are not washed too aggressively after loading.[9] |
| Cell Viability | Use healthy, adherent cells. A calcium ionophore (e.g., ionomycin) can be used as a positive control to confirm that cells are capable of generating a calcium signal.[10] |
| Rapid Signal Decay | The calcium signal may be transient. Ensure your plate reader is set to a kinetic read mode with a sufficient number of reads immediately after compound addition. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Optimize the timing of agonist and antagonist addition. |
| Compound Cytotoxicity | At higher concentrations, this compound may be cytotoxic, leading to a loss of signal. Perform a cell viability assay at the concentrations used in your experiment. |
Data Presentation
Table 1: Predicted Off-Target Interaction of Befunolol with Glycogen Phosphorylase (In Silico Data)
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.83 | A low binding energy suggests a potentially strong affinity of Befunolol for the active site of glycogen phosphorylase.[1][3] |
| Predicted Drug Score | 0.95 | A high drug score indicates a favorable pharmacokinetic profile based on computational models.[1][3] |
| Predicted Carcinogenicity | Non-carcinogenic | In silico toxicology predictions suggest a low likelihood of carcinogenicity.[1][3] |
| Predicted hERG Inhibition | Non-hERG blocker | Computational models predict a low risk of hERG channel inhibition, a common cause of cardiotoxicity.[1][3] |
Note: The data in this table are based on an in silico molecular docking study and require experimental validation.[1][3]
Experimental Protocols
Protocol 1: Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a general method for assessing glycogen phosphorylase activity.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
This compound stock solution (in DMSO)
-
Glucose-1-phosphate
-
Glycogen
-
BIOMOL® Green reagent for phosphate (B84403) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of GPa in HEPES buffer.
-
In a 96-well plate, add the GPa solution to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a solution containing glucose-1-phosphate and glycogen.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the BIOMOL® Green reagent by reading the absorbance at 620 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to assess changes in intracellular calcium, which can be applied to investigate off-target effects on Gq-coupled serotonin receptors or L-type calcium channels.
Materials:
-
Cells expressing the target receptor (e.g., a specific serotonin receptor subtype) or L-type calcium channels.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Agonist for the target receptor (if applicable).
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Seed cells in the 96-well plates and grow to near confluency.
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add this compound at various concentrations to the wells. If testing for antagonism, pre-incubate with Befunolol before adding an agonist.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 1-3 minutes).
-
Calculate the change in fluorescence over baseline and plot the response against the concentration of this compound to determine EC50 or IC50 values.
Visualizations
References
- 1. jabonline.in [jabonline.in]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (+)-Befunolol in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (+)-Befunolol in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective beta-adrenergic receptor blocker.[1] It also exhibits partial agonist activity, meaning it can weakly activate the beta-adrenoceptor.[2] Its primary use is in the management of open-angle glaucoma and ocular hypertension.[3][4][5] The therapeutic effect of Befunolol (B1667911) stems from its ability to reduce intraocular pressure (IOP).[4][5] This is achieved by blocking beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.
Q2: What is drug resistance in the context of long-term this compound studies, and what are the typical underlying mechanisms for beta-blockers?
A2: Drug resistance, often termed tachyphylaxis or tolerance in this context, refers to a diminished response to a drug following repeated administration.[6] For beta-blockers, this is commonly attributed to two main cellular mechanisms:
-
Beta-adrenergic receptor (β-AR) desensitization: The uncoupling of the receptor from its downstream signaling pathway, leading to a reduced cellular response even when the drug is bound to the receptor.
-
Beta-adrenergic receptor (β-AR) downregulation: A decrease in the total number of beta-adrenergic receptors on the cell surface, reducing the number of available targets for the drug.[6]
Q3: Is resistance to this compound a significant issue in long-term studies?
A3: While tachyphylaxis is a known phenomenon for some beta-blockers, studies on the long-term use of Befunolol in glaucoma patients (up to one year) have suggested that there is no significant diminution of its effect on intraocular pressure.[3][4] This suggests that Befunolol may be less prone to causing tachyphylaxis compared to other beta-blockers. Its partial agonist activity may play a role in this sustained response.[2][7]
Q4: What is the significance of this compound's partial agonist activity?
A4: The intrinsic sympathomimetic activity (ISA) or partial agonism of certain beta-blockers like Befunolol means they can cause a low level of receptor activation while blocking the effects of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.[2][7][8] This weak, continuous stimulation may prevent the compensatory mechanisms, such as receptor upregulation, that can lead to tachyphylaxis with pure antagonists.[7]
Troubleshooting Guide
Issue 1: Diminished or inconsistent response to this compound in an in vitro cell culture model over time.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Cell Line Viability and Health | - Cell Morphology: Regularly inspect cells under a microscope for any changes in morphology, signs of stress, or contamination.- Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure cell health is not compromised. |
| Receptor Downregulation or Desensitization | - Receptor Quantification: Measure the density of beta-adrenergic receptors on the cell surface using techniques like radioligand binding assays or flow cytometry (see Experimental Protocols section). A decrease in receptor number indicates downregulation.- cAMP Assay: Assess the functional response of the cells by measuring cyclic AMP (cAMP) production in response to a known beta-agonist (e.g., isoproterenol) with and without Befunolol treatment. A rightward shift in the agonist dose-response curve suggests desensitization (see Experimental Protocols section). |
| Compound Integrity | - Storage: Ensure this compound is stored correctly according to the manufacturer's instructions to prevent degradation.- Fresh Preparation: Prepare fresh solutions of this compound for each experiment. |
| Experimental Variability | - Standardization: Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.- Controls: Include appropriate positive and negative controls in every experiment. |
Issue 2: Difficulty in establishing a model of this compound resistance in vitro.
Possible Explanations and Alternative Approaches:
| Explanation | Alternative Approaches |
| Partial Agonist Activity of this compound | As a partial agonist, this compound may not induce strong receptor downregulation or desensitization compared to pure antagonists. |
| Cell Line Specificity | The specific cell line being used may not be susceptible to developing resistance to this compound. |
| Induction Protocol | - Higher Concentrations: Use a range of higher concentrations of this compound for longer durations to try and induce resistance.- Pulsatile vs. Continuous Dosing: Experiment with both continuous and pulsatile (intermittent) exposure to the drug.- Use of a Pure Antagonist: To establish a positive control for resistance, use a pure beta-blocker antagonist (e.g., propranolol) known to induce receptor downregulation. |
Quantitative Data Summary
The following table summarizes hypothetical data from a long-term in vitro study comparing the effects of a pure beta-blocker antagonist and this compound on beta-adrenergic receptor density and cAMP production.
| Treatment Group | Duration of Treatment | Beta-Adrenergic Receptor Density (receptors/cell) | EC50 of Isoproterenol for cAMP production (nM) |
| Vehicle Control | 1 week | 15,000 ± 500 | 10 ± 1.2 |
| Pure Antagonist (e.g., Propranolol) | 1 week | 9,500 ± 450 | 55 ± 5.8 |
| This compound | 1 week | 13,800 ± 520 | 15 ± 1.8 |
| Vehicle Control | 4 weeks | 14,800 ± 550 | 11 ± 1.5 |
| Pure Antagonist (e.g., Propranolol) | 4 weeks | 7,200 ± 400 | 98 ± 9.2 |
| This compound | 4 weeks | 13,200 ± 510 | 18 ± 2.1 |
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptor Quantification
This protocol is a generalized method for determining the density of beta-adrenergic receptors (Bmax) and their affinity (Kd) for a radioligand.[9][10][11]
Materials:
-
Cell membranes prepared from control and this compound-treated cells
-
Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)
-
Non-labeled beta-blocker (e.g., propranolol) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, add a constant amount of cell membrane protein.
-
Total Binding: To one set of tubes, add increasing concentrations of the radioligand.
-
Non-specific Binding: To another set of tubes, add increasing concentrations of the radioligand along with a high concentration of the non-labeled beta-blocker (e.g., 10 µM propranolol).
-
Incubation: Incubate all tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus radioligand concentration and use non-linear regression to determine Bmax and Kd.
Cyclic AMP (cAMP) Functional Assay
This protocol measures the intracellular accumulation of cAMP in response to beta-adrenergic receptor stimulation.[12][13][14][15][16]
Materials:
-
Control and this compound-treated cells
-
Beta-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period.
-
Agonist Stimulation: Add increasing concentrations of the beta-agonist (isoproterenol) to the wells. For antagonist studies, pre-incubate with this compound before adding the agonist.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the amount of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Plot the measured cAMP levels against the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Visualizations
Caption: Troubleshooting workflow for investigating diminished this compound response.
Caption: Simplified signaling pathway of beta-adrenergic receptors and the action of this compound.
Caption: General experimental workflow for investigating this compound resistance in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Long-term study of befunolol in the treatment of open-angle glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. Beta-adrenoceptor-blocking drugs: current status and the significance of partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. promega.com [promega.com]
Technical Support Center: Minimizing Systemic Side Effects of Topical (+)-Befunolol in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic side effects of topical (+)-Befunolol in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known systemic side effects of topical this compound administration?
A1: Following topical application, this compound, a beta-adrenergic receptor blocker, can be absorbed into the systemic circulation and may cause side effects.[1][2] The most reported systemic adverse effects are cardiovascular, such as bradycardia (slow heart rate) and hypotension (low blood pressure), and respiratory, including bronchospasm, which can be particularly concerning for individuals with asthma or chronic obstructive pulmonary disease (COPD).[1][2] Other less common side effects may include dizziness, fatigue, and headache.[1]
Q2: What is the primary route of systemic absorption for topically applied this compound?
A2: The primary route for systemic absorption of topically applied ophthalmic drugs like this compound is through the nasolacrimal duct. After instillation into the eye, excess solution can drain into the nasal cavity, where it is readily absorbed by the highly vascularized nasal mucosa, bypassing first-pass metabolism in the liver. This can lead to measurable plasma concentrations of the drug and potential systemic side effects.
Q3: Are there any formulation strategies that can help minimize the systemic absorption of this compound?
A3: Yes, several formulation strategies can be explored to reduce systemic absorption by increasing the drug's residence time in the eye and promoting local tissue penetration over systemic uptake. While specific data for this compound is limited, research on other topical beta-blockers suggests the following approaches:
-
Viscosity-enhancing agents: Incorporating polymers to create hydrogels can increase the formulation's viscosity. This prolongs contact time with the ocular surface, allowing for better corneal absorption and reducing drainage into the nasolacrimal duct.
-
Mucoadhesive formulations: Using mucoadhesive polymers can further enhance precorneal residence time by promoting adhesion to the mucus layer of the eye.[3][4][5][6][7]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles may offer controlled release and targeted delivery to ocular tissues, potentially lowering the concentration of free drug available for systemic absorption.
Q4: Can the method of administration influence the systemic side effects of topical this compound?
A4: Absolutely. The administration technique plays a crucial role in minimizing systemic absorption. The most effective and clinically recommended method is nasolacrimal occlusion (NLO) . This involves applying gentle pressure to the inner corner of the eye (over the tear duct) for at least one to two minutes after instilling the eye drops. This simple technique physically obstructs the drainage of the drug into the nasal cavity, thereby significantly reducing its entry into the bloodstream.
Troubleshooting Guides
Issue 1: Inconsistent or high plasma concentrations of this compound in experimental animals.
-
Possible Cause 1: Improper administration technique.
-
Troubleshooting: Ensure a standardized and precise volume is administered to each animal. Implement and standardize nasolacrimal occlusion immediately after instillation for a consistent duration across all subjects.
-
-
Possible Cause 2: Variability in animal models.
-
Troubleshooting: Rabbits are a commonly used model for ophthalmic drug studies due to anatomical similarities with the human eye.[8][9][10] However, be aware of inter-individual variations. Ensure animals are of a similar age and weight. Consider using a crossover study design to minimize inter-animal variability.
-
-
Possible Cause 3: Issues with the analytical method for plasma concentration.
-
Troubleshooting: Validate the analytical method (e.g., HPLC with fluorescence detection or LC-MS/MS) for sensitivity, linearity, accuracy, and precision for befunolol (B1667911) in the relevant plasma matrix.[11][12][13] Ensure proper sample handling and storage to prevent degradation.
-
Issue 2: Observing significant cardiovascular or respiratory side effects (e.g., bradycardia, bronchoconstriction) in animal models.
-
Possible Cause 1: High systemic absorption.
-
Troubleshooting: Re-evaluate the formulation and administration technique. Consider the formulation strategies mentioned in FAQ 3 to enhance ocular retention. Strictly enforce nasolacrimal occlusion (see Experimental Protocols section).
-
-
Possible Cause 2: Dose is too high.
-
Troubleshooting: Perform a dose-response study to determine the minimal effective topical dose for intraocular pressure reduction with the least systemic impact.
-
-
Possible Cause 3: Concurrent administration of other medications.
Quantitative Data Summary
Note: In vivo quantitative data specifically for minimizing systemic side effects of this compound is limited in publicly available literature. The following tables are based on studies with other topical beta-blockers (Timolol and Betaxolol) and serve as a reference for expected outcomes when applying techniques to reduce systemic absorption.
Table 1: Comparison of Systemic Beta-Blockade with Different Topical Beta-Blockers in Healthy Volunteers
| Beta-Blocker (Concentration) | Systemic Beta-Blockade Potency (relative to placebo) |
| 0.5% Betaxolol (B1666914) | Significant |
| 0.6% Metipranolol | More potent than Betaxolol |
| 0.5% Timolol (B1209231) | Most potent |
Source: Adapted from a study on systemic effects of different ophthalmic beta-blockers.[15]
Table 2: Plasma and Aqueous Humor Concentrations of Topical Beta-Blockers in Patients
| Drug (Concentration) | Mean Plasma Concentration (ng/mL) | Mean Aqueous Humor Concentration (ng/mL) |
| 0.5% Betaxolol | Lower | Higher |
| 0.25% Timolol | Higher | Lower |
Source: Adapted from a comparative study of topical betaxolol and timolol.[16]
Table 3: Betaxolol Concentrations in Human Ocular Tissues and Plasma after Chronic Topical Administration
| Tissue | Mean Betaxolol Concentration (ng/g or ng/mL) |
| Retina | 71.4 ± 41.8 |
| Optic Nerve Head | 31.2 ± 14.8 |
| Choroid | 1290 ± 1170 |
| Iris | 73,200 ± 89,600 |
| Ciliary Body | 4,250 ± 3,020 |
| Plasma | 0.59 ± 0.32 |
Source: Adapted from a study on betaxolol concentrations in ocular tissues.[17]
Experimental Protocols
Protocol 1: In Vivo Model for Assessing Systemic Absorption of Topical this compound
-
Animal Model: New Zealand white rabbits (n=6-8 per group).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group A: Topical this compound solution without NLO.
-
Group B: Topical this compound solution with NLO.
-
(Optional) Group C: Novel formulation of this compound (e.g., hydrogel, nanoparticles) with NLO.
-
-
Administration:
-
Instill a precise volume (e.g., 25-50 µL) of the test formulation into the lower conjunctival sac of one eye.
-
For the NLO group, apply gentle pressure on the lacrimal sac for 2 minutes immediately after instillation.
-
-
Blood Sampling:
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-instillation.
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Plasma Analysis:
-
Analyze the plasma concentration of this compound using a validated HPLC with fluorescence detection or LC-MS/MS method.
-
-
Physiological Monitoring:
-
Monitor heart rate and blood pressure at regular intervals throughout the study.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Statistically compare the plasma concentrations and physiological parameters between the groups to assess the effectiveness of NLO and/or the novel formulation in reducing systemic absorption.
-
Protocol 2: Preparation and Evaluation of a Mucoadhesive Hydrogel of this compound
-
Polymer Selection: Choose a mucoadhesive polymer such as Carbopol, hydroxypropyl methylcellulose (B11928114) (HPMC), or sodium carboxymethylcellulose (SCMC).
-
Hydrogel Preparation:
-
Disperse the chosen polymer in a sterile aqueous buffer (pH 6.8-7.2).
-
Allow the polymer to hydrate (B1144303) completely (this may require several hours of stirring).
-
Dissolve this compound hydrochloride in the polymer solution to the desired concentration.
-
Adjust the final volume and ensure homogeneity.
-
-
In Vitro Characterization:
-
Viscosity: Measure the viscosity using a viscometer.
-
Mucoadhesive Strength: Evaluate using a texture analyzer by measuring the force required to detach the formulation from a model mucosal surface (e.g., porcine buccal mucosa).
-
In Vitro Drug Release: Perform a release study using a Franz diffusion cell with a synthetic or biological membrane to determine the drug release profile over time.
-
-
In Vivo Evaluation:
-
Use the in vivo model described in Protocol 1 to compare the systemic absorption of the hydrogel formulation against a simple aqueous solution of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for minimizing systemic absorption of topical this compound.
Caption: Signaling pathway of this compound in reducing intraocular pressure.
References
- 1. What are the side effects of Befunolol Hydrochloride? [synapse.patsnap.com]
- 2. What is Befunolol Hydrochloride used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mucoadhesive buccal tablets with propranolol hydrochloride: Formulation development and in vivo performances in experimental essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mucoadhesive hydrogels for buccal drug delivery: In vitro-in vivo correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucoadhesive chitosan/gelatin films for buccal delivery of propranolol hydrochloride. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye? [frontiersin.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Effects of systemic beta-blocker therapy on the efficacy and safety of topical brimonidine and timolol. Brimonidine Study Groups 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of systemic effects of different ophthalmic beta-blockers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma and aqueous humour concentrations and systemic effects of topical betaxolol and timolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentrations of betaxolol in ocular tissues of patients with glaucoma and normal monkeys after 1 month of topical ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Befunolol and Laboratory Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interferences of (+)-Befunolol with common laboratory assays and offers troubleshooting strategies for your experiments.
Disclaimer: There is limited specific data on the direct interference of this compound with laboratory assays. The information provided here is based on the known behavior of the beta-blocker class of drugs and general principles of laboratory assay interference.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with immunoassays?
A1: Yes, it is plausible that this compound could interfere with certain immunoassays. Beta-blockers as a class have the potential to cross-react with antibodies used in various immunoassays, particularly those for structurally similar molecules.[1][2][3][4][5] Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to inaccurate results.[5] This can result in either falsely elevated or falsely decreased concentrations of the target analyte, depending on the assay format.
Troubleshooting Guide: Suspected Immunoassay Interference
-
Review Assay Specificity: Consult the manufacturer's package insert for your immunoassay kit to check for any known cross-reactivity with beta-blockers or structurally related compounds.
-
Sample Dilution: Analyze serial dilutions of your sample. If the results are not linear upon dilution, it may suggest the presence of an interfering substance.
-
Spike and Recovery: Add a known amount of the analyte of interest to your sample matrix (spiking) and measure the recovery. Poor recovery may indicate interference.
-
Alternative Assay: If possible, use an alternative assay method that employs a different antibody or detection principle to confirm your results.
-
Confirmatory Analysis: For critical applications, confirm your immunoassay results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
Q2: What is the potential impact of this compound on clinical chemistry assays?
A2: While specific studies on this compound are lacking, some beta-blockers have been reported to affect certain clinical chemistry parameters through physiological (in vivo) effects rather than direct analytical (in vitro) interference.[1][2] For example, beta-blockers can influence lipid and glucose metabolism.[1][9] It is crucial to distinguish between a true physiological change in an analyte's concentration due to the drug's effect in the body versus an analytical interference in the measurement itself.
Potential Physiological Changes Associated with Beta-Blocker Use:
| Parameter | Potential Effect |
| Lipid Profile | Alterations in triglycerides and HDL-cholesterol levels have been observed with some beta-blockers.[1] |
| Glucose | Beta-blockers can affect glucose metabolism.[1][9] |
Troubleshooting Guide: Distinguishing Physiological Effects from Analytical Interference
-
Consult Literature: Review literature for known physiological effects of beta-blocker administration on the analyte of interest.
-
Alternative Sample Type: If interference is suspected from the sample matrix (e.g., plasma), consider if an alternative sample type (e.g., serum) could be used, though this is unlikely to mitigate physiological effects.
-
Washout Period: If ethically and experimentally feasible, consider a washout period for the drug to see if the analyte levels return to baseline.
-
Specific Analytical Methods: Employ highly specific methods like LC-MS/MS to ensure the measured value is not an analytical artifact.
Experimental Protocols
Protocol 1: Chiral Separation of Befunolol Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for studies where the differential effects of the (+) and (-) enantiomers of Befunolol are being investigated. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[10][11][12]
Objective: To separate and quantify the enantiomers of Befunolol in a given sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector.
-
Chiral stationary phase column (e.g., polysaccharide-based or protein-based).
-
Mobile phase solvents (e.g., n-hexane, ethanol, isopropanol, diethylamine).
-
Befunolol standard (racemic and, if available, pure enantiomers).
-
Sample preparation reagents (e.g., extraction solvents).
Methodology:
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate Befunolol from the biological matrix.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: Chiral ART Cellulose-SC (or equivalent).
-
Mobile Phase: n-hexane/ethanol/diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the (+) and (-) enantiomers based on the retention times of the standards.
-
Quantify the amount of each enantiomer using a calibration curve prepared from the standards.
-
Protocol 2: Quantification of Befunolol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying drugs in biological matrices, and it is less prone to the interferences seen in immunoassays.[6][7][8]
Objective: To accurately quantify the total concentration of Befunolol in a biological sample.
Materials:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Reversed-phase C18 column.
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) acetate).
-
Befunolol standard.
-
Internal standard (e.g., a stable isotope-labeled analog of Befunolol).
-
Sample preparation reagents.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add the internal standard.
-
Perform a protein precipitation (e.g., with acetonitrile) or a liquid-liquid extraction.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Befunolol and the internal standard. For Befunolol (m/z 292.2), potential product ions could be monitored.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify Befunolol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Potential interference workflow in an immunoassay.
Caption: Simplified beta-adrenergic signaling pathway blocked by this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Interference of medicines in laboratory exams | Semantic Scholar [semanticscholar.org]
- 4. Screening procedure for beta-adrenergic drugs in sports drug testing by immunological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.averhealth.com [blog.averhealth.com]
- 6. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
- 9. [Effect of drugs on laboratory diagnosis--effect of propranolol on selected laboratory values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Validation & Comparative
A Comparative Guide to the Stereospecific Activity of (+)-Befunolol and (-)-Befunolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecific activity of the enantiomers of Befunolol (B1667911), a beta-adrenergic receptor antagonist with partial agonist activity. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction
Befunolol is a non-selective beta-blocker that exhibits intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors in addition to its blocking effects. As a chiral molecule, Befunolol exists as two stereoisomers, (+)-Befunolol (the R-enantiomer) and (-)-Befunolol (the S-enantiomer). It is well-established that the pharmacological activity of chiral drugs can differ significantly between their enantiomers. This guide delves into the stereospecific binding affinity and functional activity of (+)- and (-)-Befunolol at beta-adrenergic receptors, providing a comprehensive overview based on published experimental findings.
Data Presentation: Quantitative Comparison of Befunolol Stereoisomers
The following tables summarize the key quantitative data comparing the binding affinity of (+)- and (-)-Befunolol to beta-adrenergic receptors in various tissues.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Befunolol Stereoisomers in Guinea Pig Tissues
| Tissue | Stereoisomer | pKi |
| Right Atria (predominantly β1) | This compound | 7.68 |
| (-)-Befunolol | 8.70 | |
| Trachea (predominantly β2) | This compound | 7.32 |
| (-)-Befunolol | 8.36 | |
| Ciliary Body (mixed β1 and β2) | This compound | 8.51 |
| (-)-Befunolol | 8.55 |
Data extracted from Koike K, et al. Gen Pharmacol. 1994 Nov;25(7):1477-81.[1]
Key Findings from Binding Affinity Data:
-
In the guinea pig right atria and trachea, the (-)-Befunolol enantiomer demonstrates a significantly higher binding affinity (lower Ki, higher pKi) for beta-adrenergic receptors compared to the this compound enantiomer.[1]
-
Specifically, (-)-Befunolol is approximately 10-fold more potent than this compound in the atria and trachea.[1]
-
In contrast, in the guinea pig ciliary body, there is no significant stereoselectivity observed, with both enantiomers exhibiting similar high binding affinities.[1]
Functional Activity
A study on the effects of the R(+)- and S(-)-isomers of befunolol on rabbit intraocular pressure showed that both enantiomers were effective in lowering intraocular pressure, suggesting a similar therapeutic advantage for both in the treatment of glaucoma.[2][3] This aligns with the binding data in the ciliary body, a key tissue in regulating intraocular pressure, where both isomers show similar high affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Beta-Adrenoceptor Affinity
This protocol is based on the general principles of competitive radioligand binding assays used to determine the binding affinity of unlabeled drugs.
Objective: To determine the inhibition constant (Ki) of this compound and (-)-Befunolol for beta-adrenergic receptors.
Materials:
-
Tissue homogenates (e.g., guinea pig right atria, trachea, ciliary body) as the source of beta-adrenergic receptors.
-
Radioligand: [3H]-dihydroalprenolol (a non-selective beta-adrenergic antagonist).
-
Unlabeled ligands: this compound, (-)-Befunolol, and a non-selective beta-blocker (e.g., propranolol) for determining non-specific binding.
-
Assay buffer: Typically Tris-HCl buffer with MgCl2.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to obtain a crude membrane fraction rich in receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A constant concentration of the radioligand ([3H]-dihydroalprenolol) and a fixed amount of membrane protein are incubated with increasing concentrations of the unlabeled competitor ligands (this compound or (-)-Befunolol).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.
Mandatory Visualizations
Logical Relationship of Stereoisomer Activity
Caption: Stereospecific binding of Befunolol enantiomers in different tissues.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The stereoisomers of Befunolol exhibit significant differences in their binding affinity to beta-adrenergic receptors in a tissue-dependent manner. The (-)-enantiomer is considerably more potent in tissues rich in beta-1 (right atria) and beta-2 (trachea) adrenergic receptors. However, this stereoselectivity is absent in the ciliary body, where both enantiomers display high and similar binding affinities. This lack of stereoselectivity in the eye is consistent with observations of similar therapeutic efficacy of both isomers in reducing intraocular pressure. These findings are crucial for understanding the overall pharmacological profile of racemic Befunolol and for the potential development of enantiomerically pure formulations for specific therapeutic applications. Further research into the functional consequences of this stereospecific binding, particularly concerning their intrinsic sympathomimetic activity, would provide a more complete picture of the pharmacological differences between (+)- and (-)-Befunolol.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The physiology and pharmacology of oxytocin in labor and in the peripartum period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (+)-Befunolol and Propranolol Efficacy at Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the pharmacological properties of (+)-Befunolol and propranolol (B1214883), focusing on their interactions with beta-adrenergic receptors. The information presented is collated from various scientific studies to highlight the key differences in their mechanism of action and potency.
Introduction
This compound is a beta-adrenoceptor antagonist known for its intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist.[1][2][3][4] In contrast, propranolol is a well-established non-selective beta-blocker, acting as a pure antagonist.[5][6] This fundamental difference in their interaction with beta-adrenergic receptors dictates their downstream cellular effects and therapeutic applications. While both are used in the management of glaucoma, their distinct pharmacological profiles warrant a detailed comparative analysis for research and development purposes.[7]
Quantitative Comparison of Receptor Antagonism
It is crucial to note that the following data is aggregated from different studies, which may have employed varied experimental models and conditions. Therefore, this table should be interpreted as an indicative comparison rather than a direct head-to-head assessment.
| Compound | Tissue | Agonist | pA2 Value | Reference |
| This compound | Guinea Pig Right Atria | Isoprenaline | 7.68 | [1] |
| Guinea Pig Trachea | Isoprenaline | 8.16 | [1] | |
| Guinea Pig Taenia Caecum | Isoprenaline | 8.32 | [1] | |
| Propranolol | Guinea Pig Atria | Isoprenaline | Not Specified | [8] |
| Guinea Pig Trachea | Isoprenaline | Not Specified | [8] | |
| Cat Papillary Muscle | Isoprenaline | 8.3 | [9] |
Note on Intrinsic Sympathomimetic Activity (ISA) of this compound:
In the same study where pA2 values were determined, this compound also demonstrated partial agonist activity.[1] The intrinsic activity (where 1.0 represents the maximal effect of the full agonist isoprenaline) was found to be:
-
Guinea Pig Right Atria: 0.28
-
Guinea Pig Trachea: 0.22
-
Guinea Pig Taenia Caecum: 0.23
This partial agonism is a key differentiator from propranolol, which does not exhibit such activity.
Mechanism of Action: Partial Agonist vs. Full Antagonist
The differential effects of this compound and propranolol stem from their distinct interactions with the beta-adrenergic receptor and its downstream signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
The canonical beta-adrenergic signaling pathway involves the activation of a Gs protein-coupled receptor, leading to the production of cyclic AMP (cAMP) and subsequent cellular responses.
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
-
Propranolol (Full Antagonist): Propranolol binds to the beta-adrenergic receptor, preventing the binding of agonists like isoprenaline or endogenous catecholamines. This blockade completely inhibits the activation of the Gs protein and the subsequent signaling cascade.
-
This compound (Partial Agonist): this compound also binds to the beta-adrenergic receptor and prevents the binding of full agonists. However, due to its intrinsic sympathomimetic activity, its binding elicits a submaximal activation of the receptor. This means it can weakly stimulate the signaling pathway in the absence of a full agonist, while acting as an antagonist in its presence.
The following diagram illustrates the differential impact of these two compounds on receptor activation.
Caption: Comparison of Receptor Interaction.
Experimental Protocols
The determination of pA2 values and intrinsic activity for beta-adrenergic ligands typically involves functional assays using isolated tissues. Below is a generalized methodology based on the principles of pharmacological receptor characterization.
Determination of pA2 Value (Schild Analysis)
This experimental workflow is designed to quantify the potency of a competitive antagonist.
Caption: Workflow for pA2 Determination.
Methodology:
-
Tissue Preparation: An appropriate isolated tissue expressing beta-adrenergic receptors (e.g., guinea pig right atria for β1, trachea for β2) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[10][11]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Response: A cumulative concentration-response curve to a standard beta-agonist (e.g., isoprenaline) is generated to determine the maximal response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or propranolol) for a predetermined period to allow for receptor binding equilibrium.
-
Shifted Agonist Response: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
Repeat with Multiple Concentrations: Steps 4 and 5 are repeated with several increasing concentrations of the antagonist.
-
Schild Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression of this plot provides the pA2 value.
Determination of Intrinsic Sympathomimetic Activity (ISA)
-
Tissue Preparation and Equilibration: The same procedure as for pA2 determination is followed.
-
Cumulative Concentration-Response of Partial Agonist: After equilibration, a cumulative concentration-response curve is generated for the compound being tested for ISA (e.g., this compound).
-
Maximal Response of Full Agonist: On the same or a parallel tissue preparation, a cumulative concentration-response curve for a full agonist (e.g., isoprenaline) is obtained to establish the maximum possible response of the tissue.
-
Calculation of Intrinsic Activity: The intrinsic activity of the partial agonist is calculated as the ratio of its maximal response to the maximal response of the full agonist.
Conclusion
The in vitro pharmacological profiles of this compound and propranolol are distinctly different. Propranolol acts as a pure competitive antagonist at beta-adrenergic receptors, completely blocking the signaling pathway. In contrast, this compound is a partial agonist, exhibiting both antagonistic properties and a capacity to elicit a submaximal receptor activation. This intrinsic sympathomimetic activity is a critical factor in its overall pharmacological effect. For researchers and drug development professionals, understanding this fundamental difference is paramount when designing experiments, interpreting data, and developing new therapeutic agents targeting the beta-adrenergic system. Further head-to-head in vitro studies under standardized conditions would be invaluable for a more precise quantitative comparison of their potencies.
References
- 1. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Befunolol [medbox.iiab.me]
- 4. Befunolol - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. mdpi.com [mdpi.com]
- 7. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (+)-Befunolol's Beta-Blocking Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the beta-blocking activity of (+)-Befunolol with established beta-blockers, Propranolol and Atenolol. The data presented herein is collated from various in vitro and in vivo studies to offer an objective evaluation of this compound's pharmacological profile in contemporary experimental models.
Executive Summary
This compound is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), primarily utilized in the management of glaucoma.[1][2][3] This guide validates its beta-blocking capabilities by comparing its performance in key preclinical models against the non-selective antagonist Propranolol and the β1-selective antagonist Atenolol. The following sections detail the experimental data, protocols, and underlying signaling pathways pertinent to the assessment of beta-blocker efficacy.
In Vitro Validation of Beta-Blocking Activity
The in vitro assessment of a compound's beta-blocking activity is fundamental to characterizing its potency and selectivity. Standard assays include radioligand binding assays to determine receptor affinity (Ki) and functional assays to measure antagonist potency (IC50) in a cellular context.
Comparative Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for its target receptor. These assays measure the displacement of a radiolabeled ligand by the test compound. A lower inhibitory constant (Ki) value signifies a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | β1-Adrenergic Receptor (Ki in nM) | β2-Adrenergic Receptor (Ki in nM) | Selectivity (β2/β1) | Reference |
| This compound | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | - | |
| Propranolol | 4.68 | 1.15 | 0.25 (Non-selective) | [4] |
| Atenolol | 218.8 | 3981 | 18.2 (β1-selective) | [5] |
Note: Direct comparative Ki values for this compound from modern binding assays were not available in the reviewed literature. The presented data for Propranolol and Atenolol are from representative studies and may vary between different experimental setups.
An older study from 1985 determined the pA2 value for Befunolol (B1667911), which is an alternative measure of antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For Befunolol, the pA2 value against isoprenaline was found to be approximately 8.0 in isolated guinea pig atria, indicating potent beta-blocking activity.[6]
Comparative Functional Antagonist Potency
Functional assays, such as the cAMP (cyclic adenosine (B11128) monophosphate) accumulation assay, measure the ability of a beta-blocker to inhibit the downstream signaling cascade initiated by a beta-agonist. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's potency in this cellular context.
Table 2: Comparative Functional Antagonist Potency (IC50 in nM)
| Compound | Assay Type | β1-Adrenergic Receptor (IC50 in nM) | β2-Adrenergic Receptor (IC50 in nM) | Reference |
| This compound | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | ||
| Propranolol | cAMP Accumulation | ~10 - 100 | ~1 - 10 | [7][8] |
| Atenolol | cAMP Accumulation | ~100 - 1000 | >10,000 | [9] |
Note: As with binding affinity data, direct comparative IC50 values for this compound from cAMP assays were not found in the reviewed literature. The provided ranges for Propranolol and Atenolol are indicative of typical values found in the literature.
A notable characteristic of Befunolol is its intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at the beta-adrenergic receptor.[2][6] A 1985 study reported pD2 values (a measure of agonist potency) for Befunolol in the range of 6.6 to 7.0 in isolated guinea pig tissues, with an intrinsic activity of 0.22-0.28 relative to the full agonist isoprenaline.[6] This partial agonism is a distinguishing feature compared to Propranolol and Atenolol, which are pure antagonists.
In Vivo Validation in Ocular Hypertension Models
The rabbit is a commonly used animal model for evaluating the efficacy of ophthalmic drugs in lowering intraocular pressure (IOP). Ocular hypertension can be induced through various methods, such as water loading or the use of alpha-chymotrypsin, to simulate conditions of glaucoma.
Comparative Efficacy in Rabbit Ocular Hypertension Model
Topical application of beta-blockers is a standard treatment for glaucoma. The following table summarizes the observed effects of this compound, Propranolol, and Atenolol on IOP in rabbit models.
Table 3: Comparative Efficacy in Lowering Intraocular Pressure (IOP) in Rabbits
| Compound | Model | Dose/Concentration | Maximum IOP Reduction | Duration of Action | Reference |
| This compound | Normotensive & Glaucomatous Rabbits | 0.5% - 1% solution | Significant reduction | Several hours | [10] |
| Propranolol | Water-load induced hypertension | Topical | Moderate reduction | - | [11][12] |
| Atenolol | Ocular hypertension | 1%, 2%, and 4% solution | Significant, dose-dependent reduction | Up to 7 hours | [13] |
Note: Direct comparative studies of the three compounds in the same in vivo model are limited. The data presented is a composite from different studies.
Studies have shown that topically applied Propranolol has a moderate effect on lowering IOP in rabbits with water-load-induced hypertension.[11] In contrast, Atenolol has demonstrated a significant and dose-dependent reduction in IOP in patients with ocular hypertension.[13] While specific comparative percentages of IOP reduction for Befunolol were not detailed in the available literature, its established use in glaucoma treatment indicates its efficacy.[1][10]
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Dihydroalprenolol).
-
Test compounds (this compound, Propranolol, Atenolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of a test compound.
Materials:
-
Cells expressing β1- or β2-adrenergic receptors.
-
Beta-agonist (e.g., Isoproterenol).
-
Test compounds (this compound, Propranolol, Atenolol).
-
cAMP assay kit.
-
Luminometer or other suitable plate reader.
Protocol:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.
-
Antagonist Incubation: Cells are pre-incubated with increasing concentrations of the test compound.
-
Agonist Stimulation: A fixed concentration of a beta-agonist (e.g., Isoproterenol) is added to stimulate cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP is quantified using a competitive immunoassay or a bioluminescent assay system according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rabbit Ocular Hypertension Model
Objective: To evaluate the efficacy of a test compound in lowering intraocular pressure (IOP).
Materials:
-
New Zealand White rabbits.
-
Test compounds (formulated as ophthalmic solutions).
-
Tonometer (e.g., Tono-Pen, pneumatonometer).
-
Topical anesthetic.
-
Method for inducing ocular hypertension (e.g., water loading).
Protocol:
-
Acclimatization: Rabbits are acclimatized to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer after application of a topical anesthetic.
-
Induction of Ocular Hypertension: Ocular hypertension is induced, for example, by oral administration of a water load (e.g., 60 mL/kg).
-
Drug Administration: A single drop of the test compound or vehicle control is administered topically to one eye.
-
IOP Monitoring: IOP is measured in both eyes at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after drug administration.
-
Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Beta-blockers competitively inhibit the binding of agonists to the receptor, thereby blocking this signaling cascade.
Caption: Beta-adrenergic receptor signaling pathway and points of inhibition by beta-blockers.
General Experimental Workflow for In Vitro Beta-Blocker Validation
The validation of a beta-blocker's activity in vitro typically follows a logical progression from assessing its direct interaction with the receptor to evaluating its functional consequences in a cellular system.
Caption: A generalized workflow for the in vitro validation of beta-blocker activity.
Conclusion
References
- 1. Befunolol - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. Atenolol - Wikipedia [en.wikipedia.org]
- 6. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ocular toxicity of beta-blockers and benzalkonium chloride in pigmented rabbits: electrophysiological and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of timolol and other adrenergic agents on intraocular pressure in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of new beta-adrenolytics nebivolol and carvedilol on intraocular pressure and iris blood flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Befunolol and Timolol in the Management of Intraocular Pressure
In the landscape of ophthalmic therapeutics for managing elevated intraocular pressure (IOP), a critical risk factor for glaucoma, beta-adrenergic antagonists have long been a cornerstone of treatment. This guide provides a detailed comparison of two such agents: (+)-Befunolol and timolol (B1209231). Both are non-selective beta-blockers that effectively reduce IOP by decreasing the production of aqueous humor in the ciliary body. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their efficacy, mechanism of action, and experimental validation.
Efficacy in Intraocular Pressure Reduction
While extensive head-to-head clinical trial data directly comparing this compound and timolol is limited in publicly available literature, existing studies provide insights into their individual efficacy and comparative effects on systemic parameters. Both medications are recognized for their potent IOP-lowering capabilities.
| Feature | This compound | Timolol |
| Mechanism of Action | Non-selective β1 and β2 adrenergic receptor antagonist. Reduces aqueous humor production and may enhance ocular blood flow.[1] | Non-selective β-adrenergic receptor antagonist (primarily β2 in the ciliary body). Reduces aqueous humor production.[2] |
| Available Concentrations | 0.25%, 0.5% | 0.25%, 0.5% |
| Reported IOP Reduction | Demonstrates good reduction in IOP. The effect is maintained for at least one year. | Considered a highly effective agent for lowering IOP.[3][4] |
| Systemic Effects | One study indicated no significant changes in vital capacity or forced expiration volume over a six-month period.[5] | The same study reported a significant reduction in vital capacity and forced expiration volume.[5] |
Mechanism of Action: A Closer Look
Both this compound and timolol exert their primary therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary epithelium of the eye. This action leads to a decrease in the production of aqueous humor, the clear fluid that fills the front part of the eye. The reduction in aqueous humor inflow results in a corresponding decrease in intraocular pressure.
Below is a signaling pathway diagram illustrating the mechanism of action of non-selective beta-blockers in the ciliary body.
Caption: Signaling pathway of aqueous humor production and its inhibition by non-selective beta-blockers.
Experimental Protocols
While a specific protocol for a direct comparative trial between this compound and timolol is not available, a general methodology for such a clinical trial can be outlined based on standard practices in glaucoma research.
Objective: To compare the IOP-lowering efficacy and safety of this compound and timolol in patients with open-angle glaucoma or ocular hypertension.
Study Design: A randomized, double-masked, parallel-group clinical trial.
Participant Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension in at least one eye, with an untreated baseline IOP of ≥ 21 mmHg and < 36 mmHg.
-
Exclusion Criteria: History of hypersensitivity to beta-blockers, presence of bronchial asthma or severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, and use of other topical or systemic medications that could significantly affect IOP.
Intervention:
-
Group 1: this compound ophthalmic solution (e.g., 0.5%) administered as one drop in the affected eye(s) twice daily.
-
Group 2: Timolol maleate (B1232345) ophthalmic solution (e.g., 0.5%) administered as one drop in the affected eye(s) twice daily.
Study Duration: A treatment period of at least 3 months, with follow-up visits at specified intervals (e.g., week 1, month 1, month 3).
Outcome Measures:
-
Primary Efficacy Endpoint: Mean change in IOP from baseline at a specific time point (e.g., 9:00 AM) at the final follow-up visit.
-
Secondary Efficacy Endpoints: Diurnal IOP measurements at various time points, percentage of patients achieving a target IOP reduction.
-
Safety Endpoints: Incidence of adverse events (both ocular and systemic), changes in visual acuity, slit-lamp biomicroscopy findings, and vital signs (heart rate, blood pressure).
Statistical Analysis:
-
An intent-to-treat analysis of all randomized patients.
-
Comparison of the mean change in IOP between the two treatment groups using an appropriate statistical test (e.g., ANCOVA with baseline IOP as a covariate).
-
Comparison of the incidence of adverse events between the groups using chi-square or Fisher's exact test.
The following diagram illustrates a typical workflow for such a clinical trial.
Caption: Generalized workflow for a randomized clinical trial comparing two ophthalmic hypotensive agents.
Conclusion
Both this compound and timolol are effective non-selective beta-blockers for the reduction of intraocular pressure. Their primary mechanism of action involves the suppression of aqueous humor production. While timolol is a well-established and widely studied agent, available data suggests that this compound offers a comparable therapeutic effect. Notably, one study indicated a potential advantage for this compound concerning its impact on pulmonary function compared to timolol, a factor that warrants further investigation in a broader patient population.[5] For researchers and drug development professionals, the key takeaway is the need for more direct, large-scale comparative clinical trials to delineate the nuanced differences in efficacy, safety, and patient tolerability between these two important ophthalmic medications.
References
- 1. A double-masked comparison of betaxolol vs timolol in the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levobunolol vs timolol for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ocular Side Effects: (+)-Befunolol vs. Betaxolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of two beta-adrenergic antagonists used in the treatment of glaucoma: (+)-Befunolol and Betaxolol. Due to a lack of direct head-to-head clinical trials with quantitative side-effect data, this comparison synthesizes findings from individual studies and general pharmacological information.
Executive Summary
This compound and Betaxolol are both effective in lowering intraocular pressure (IOP) by reducing the production of aqueous humor. Betaxolol is a selective β1-adrenergic antagonist, which theoretically offers a better safety profile concerning respiratory side effects compared to non-selective beta-blockers. Information on the specific stereoisomer this compound is limited in publicly available clinical trial data, with most information referring to the racemic mixture of befunolol (B1667911).
Available data suggests that ocular discomfort, such as stinging and burning upon instillation, is a notable side effect of Betaxolol, with a reported incidence of approximately 25%.[1] For Befunolol, early open-label studies reported good subjective tolerance with no observed local side effects.[2][3] However, more general pharmacological resources list ocular discomfort as a common side effect.[4][5] A direct quantitative comparison of the incidence of side effects is not feasible based on the currently available literature.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known ocular and systemic side effects of this compound and Betaxolol. It is important to note the disparity in the nature of the available data, with more quantitative information available for Betaxolol.
| Side Effect Category | Side Effect | This compound | Betaxolol |
| Ocular (Local) | Stinging/Burning | Reported as a common side effect, but quantitative data from comparative trials is lacking.[4][5] An early open-label study reported good subjective tolerance.[2][3] | Occurs in approximately 25% of patients.[1] |
| Blurred Vision | Reported as a potential side effect.[4] | Reported as a potential side effect.[6] | |
| Ocular Redness/Irritation | Reported as a potential side effect.[4] | Reported as a potential side effect.[6] | |
| Systemic | Cardiovascular (e.g., bradycardia, hypotension) | A study comparing befunolol to timolol (B1209231) showed no significant changes in cardiovascular parameters.[7] However, as a beta-blocker, systemic absorption can lead to these effects.[4][5] | Can cause systemic effects such as bradycardia and hypotension, though the risk may be lower than with non-selective beta-blockers. |
| Respiratory (e.g., bronchospasm) | A study comparing befunolol to timolol showed no significant changes in bronchopulmonary parameters.[7] Caution is still advised in patients with respiratory conditions.[4] | As a β1-selective antagonist, it is considered to have a lower risk of respiratory side effects compared to non-selective beta-blockers.[1] |
Experimental Protocols
A standardized method for assessing ocular side effects in clinical trials is crucial for accurate comparison. Below is a representative experimental protocol for the evaluation of ocular discomfort.
Protocol: Assessment of Ocular Discomfort in a Clinical Trial
-
Objective: To quantify the level of ocular discomfort (stinging, burning, and itching) upon instillation of an ophthalmic solution.
-
Study Design: A randomized, double-masked, controlled clinical trial.
-
Participant Population: Patients with open-angle glaucoma or ocular hypertension.
-
Methodology:
-
Baseline Assessment: Prior to instillation, participants rate their baseline ocular comfort using a validated questionnaire, such as the Ocular Comfort Index (OCI), which uses a visual analog scale (VAS) from 0 (no discomfort) to 10 (maximal discomfort).
-
Instillation: A trained technician instills one drop of the study medication into the designated eye(s).
-
Post-Instillation Assessment: Participants rate their ocular comfort on the VAS at predefined time points (e.g., 30 seconds, 1 minute, 5 minutes, and 15 minutes) after instillation.
-
Adverse Event Reporting: Any significant or persistent discomfort is recorded as an adverse event.
-
-
Data Analysis: The mean change in VAS scores from baseline at each post-instillation time point is calculated for each treatment group. Statistical analysis, such as an Analysis of Covariance (ANCOVA), is used to compare the treatment groups, with the baseline score as a covariate.
Visualization of Pathways and Workflows
To illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.
Conclusion
References
- 1. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Befunolol Hydrochloride? [synapse.patsnap.com]
- 5. What is Befunolol Hydrochloride used for? [synapse.patsnap.com]
- 6. Betaxolol Hydrochloride Ophthalmic (Betaxolol Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of (+)-Befunolol Cross-Reactivity with Other Beta-Blockers
This guide provides a comparative analysis of (+)-Befunolol's cross-Reactivity with other beta-blockers, offering experimental data, detailed protocols, and visual diagrams of relevant pathways for researchers, scientists, and drug development professionals.
Introduction to this compound
Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2][3] It is used in the management of open-angle glaucoma.[2][3] Its unique characteristic of acting as a partial agonist suggests that it can weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.[4] This dual action is a key aspect of its pharmacological profile.
Comparative Binding Affinity
The cross-reactivity of a beta-blocker is fundamentally determined by its binding affinity to different beta-adrenergic receptor subtypes. The table below summarizes the available quantitative data on the binding affinities (pKi values) of this compound and other beta-blockers for beta-adrenergic receptors. A higher pKi value indicates a stronger binding affinity.
| Drug | Isomer | Receptor Subtype | Tissue/Cell Source | pKi Value | Reference |
| Befunolol | S(-)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig atria | - | [1] |
| S(-)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig trachea | - | [1] | |
| R(+)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig atria | - | [1] | |
| R(+)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig trachea | - | [1] | |
| Racemate | Beta-adrenoceptor | - | - | [5] | |
| Carteolol | S(-)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig atria | - | [1] |
| S(-)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig trachea | - | [1] | |
| R(+)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig atria | - | [1] | |
| R(+)-isomer | Beta-adrenoceptor (high affinity site) | Guinea-pig trachea | - | [1] | |
| Propranolol (B1214883) | Racemate | Beta-adrenoceptor | - | - | [5] |
Note: Specific pKi values for Befunolol and Carteolol isomers were not explicitly stated in the abstract but the study indicated that the S(-)-isomers were about 10 times more potent than the R(+)-isomers in the guinea-pig atria and trachea, implying a difference in their pKi values.[1] One study showed that the beta-adrenoceptor blocking activity of befunolol was greater than that of propranolol.[6]
Experimental Protocols
The determination of binding affinities and cross-reactivity of beta-blockers is primarily conducted through radioligand binding assays.
Radioligand Binding Assay for Beta-Adrenoceptor Affinity
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for beta-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing beta-adrenergic receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to beta-adrenoceptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound or other beta-blockers).
-
Total binding wells contain membranes and the radioligand only.
-
Non-specific binding wells contain membranes, the radioligand, and a high concentration of a non-labeled beta-blocker (e.g., propranolol) to saturate all specific binding sites.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers, including this compound, exert their effects by modulating the beta-adrenergic signaling pathway. Upon binding of an agonist (like norepinephrine), the beta-adrenergic receptor (a G-protein coupled receptor) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response. Beta-blockers competitively inhibit the binding of agonists to the receptor, thereby blocking this cascade. As a partial agonist, befunolol can weakly activate this pathway in the absence of a full agonist.
Caption: Beta-adrenergic receptor signaling pathway modulated by agonists and antagonists.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the cross-reactivity of beta-blockers.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [Comparison of the pA2 of various beta blocking agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Metabolic profile of beta-adrenoceptor-blocking action of befunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of a new beta-adrenoceptor blocking drug, befunolol. Cross-over comparison with propranolol on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Partial Agonist Activity of (+)-Befunolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Befunolol's partial agonist activity at β-adrenoceptors with other key β-blockers: the partial agonist pindolol (B1678383), the non-selective antagonist propranolol (B1214883), and the β1-selective antagonist atenolol. The full agonist isoprenaline is included as a reference. This document outlines the experimental validation of these activities through detailed protocols and quantitative data, offering a framework for researchers in pharmacology and drug development.
Comparative Analysis of β-Adrenoceptor Ligands
The partial agonist activity of this compound is characterized by its ability to elicit a submaximal response compared to a full agonist, even at saturating concentrations, while also competitively inhibiting the binding of full agonists. The following table summarizes key quantitative parameters for this compound and other relevant compounds.
| Compound | Class | Receptor Subtype | pKi | pD2 | pA2 | Intrinsic Activity (α) / Emax (% of Isoprenaline) |
| This compound | Partial Agonist | β-Adrenoceptors | Varies by tissue | - | - | 0.22 - 0.28 |
| Pindolol | Partial Agonist | β1/β2-Adrenoceptors | - | - | - | ~10-50%[1][2] |
| Isoprenaline | Full Agonist | β1/β2-Adrenoceptors | - | - | - | 100% |
| Propranolol | Antagonist | β1/β2-Adrenoceptors | ~8.16 (Ki = 6.9 nM)[3] | - | 8.3[4] | 0% |
| Atenolol | Antagonist | β1-Adrenoceptor | - | - | - | 0% |
Note: Data for this compound is limited in publicly available literature. The intrinsic activity is derived from studies on racemic befunolol (B1667911) in isolated guinea pig organs. Further specific studies on the (+)-enantiomer are required for a complete profile. pKi is the negative logarithm of the inhibition constant (Ki), pD2 is the negative logarithm of the EC50, and pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to elicit the same response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow for validating partial agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable for the specific β-adrenoceptor subtype and cell/tissue system being investigated.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other test compounds for β-adrenoceptors.
Materials:
-
Cell membranes expressing the target β-adrenoceptor subtype (e.g., from CHO or HEK293 cells, or tissue homogenates).
-
Radioligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol).
-
Non-labeled competitor ligands: this compound, Pindolol, Propranolol, Atenolol, and a non-specific ligand (e.g., high concentration of Propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express the β-adrenoceptor of interest. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled antagonist like propranolol), and competitive binding (radioligand + serial dilutions of the test compound, e.g., this compound).
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and competitor to the wells. Incubate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cyclic AMP (cAMP) production, a key second messenger in β-adrenoceptor signaling.
Materials:
-
Intact cells expressing the target β-adrenoceptor subtype.
-
Test compounds: this compound, Pindolol, Isoprenaline (full agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP breakdown.
-
Agonist Stimulation: Add serial dilutions of the test compounds (this compound, pindolol) or the full agonist (isoprenaline) to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound. The intrinsic activity (α) of a partial agonist is calculated as the ratio of its Emax to the Emax of the full agonist.
Isolated Tissue/Organ Bath Experiment
Objective: To characterize the functional effects of this compound as a partial agonist and antagonist in a physiological setting.
Materials:
-
Isolated tissue preparation (e.g., guinea pig trachea for β2-adrenoceptor-mediated relaxation, or guinea pig atria for β1-adrenoceptor-mediated changes in heart rate and contractility).
-
Organ bath system with a force transducer and data acquisition system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Test compounds: this compound, Pindolol, Isoprenaline, and Propranolol.
Procedure:
-
Tissue Preparation and Mounting: Dissect the desired tissue and mount it in the organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.
-
Assessing Partial Agonist Activity (pD2):
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations to the bath and recording the response (e.g., relaxation of pre-contracted trachea or increase in atrial rate/force).
-
From this curve, determine the maximum response (Emax) and the concentration that produces 50% of the maximum response (EC50). The pD2 is the negative logarithm of the EC50.
-
-
Assessing Antagonist Activity (pA2):
-
Construct a concentration-response curve for a full agonist (e.g., isoprenaline).
-
Wash the tissue and then incubate it with a fixed concentration of this compound for a set period.
-
In the presence of this compound, re-construct the concentration-response curve for the full agonist.
-
Repeat this process with at least two different concentrations of this compound.
-
-
Data Analysis:
-
The partial agonist activity is quantified by the intrinsic activity (α), which is the maximal response to this compound as a fraction of the maximal response to the full agonist.
-
The antagonist activity is quantified by the pA2 value, which is determined from the rightward shift of the full agonist's concentration-response curve in the presence of this compound. A Schild plot analysis is typically used to determine the pA2 value.
-
By employing these experimental approaches, researchers can thoroughly validate and characterize the partial agonist activity of this compound and compare its pharmacological profile to other clinically relevant β-adrenoceptor ligands. This data is crucial for understanding its mechanism of action and potential therapeutic applications.
References
- 1. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Befunolol and Other Ophthalmic Beta-Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Befunolol and other widely used ophthalmic beta-blockers for the management of glaucoma and ocular hypertension. This analysis is based on available experimental data on efficacy, receptor binding affinity, and safety profiles.
Efficacy in Intraocular Pressure (IOP) Reduction
Ophthalmic beta-blockers are a cornerstone in the management of glaucoma, primarily by reducing the production of aqueous humor. Clinical studies have demonstrated the efficacy of Befunolol (B1667911) in lowering intraocular pressure (IOP), solidifying its role as a reliable treatment option.[1] The following table summarizes the comparative efficacy of various beta-blockers in reducing IOP, based on data from several clinical trials. It is important to note that the study populations and methodologies may vary across different trials.
| Drug | Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Dosing Frequency | Source |
| Befunolol | 0.5% | No changes observed in a six-month study of cardiovascular and broncho-pulmonary parameters | - | Twice Daily | [1] |
| Timolol (B1209231) Maleate | 0.5% | 7.2 - 8.4 mmHg | 29% | Twice Daily | [1][2] |
| Betaxolol (B1666914) HCl | 0.5% | 6.3 - 7.6 mmHg | 13 - 30% | Twice Daily | [1][2] |
| Levobunolol (B1674948) HCl | 0.25% | 6.2 mmHg | 15 - 35% | Once or Twice Daily | [3][4] |
| Levobunolol HCl | 0.5% | 6.0 mmHg | 15 - 35% | Once or Twice Daily | [3][4] |
| Carteolol (B1214276) HCl | 1.0% | Similar to Timolol | - | Twice Daily | |
| Metipranolol | 0.6% | ~7 mmHg | - | Twice Daily |
A randomized, double-masked study comparing 0.5% betaxolol and 0.5% timolol over 26 weeks found a significant average decrease in IOP for both drugs: -6.3 mmHg for betaxolol and -7.2 mmHg for timolol.[1][5] Another six-month study showed comparable results, with betaxolol reducing IOP by an average of 7.6 mmHg (26%) and timolol by 8.4 mmHg (29%).[2] In a comparative trial, levobunolol (0.25% and 0.5%) demonstrated a greater reduction in IOP than betaxolol 0.5%.[3] Specifically, from a baseline of approximately 25 mmHg, levobunolol 0.25% and 0.5% reduced IOP by 6.2 mmHg and 6.0 mmHg, respectively, while betaxolol reduced it by 3.7 mmHg.[3]
Receptor Binding Affinity
The therapeutic effect of beta-blockers is mediated through their interaction with β-adrenergic receptors in the ciliary body. The affinity of a drug for these receptors is a key determinant of its potency. The following table presents the pKi values, a measure of binding affinity (a higher pKi indicates greater affinity), for the isomers of Befunolol and Carteolol at β-adrenoceptors in the guinea-pig ciliary body. It is noteworthy that in this tissue, there was no significant difference in the binding affinity between the R(+) and S(-) isomers of both befunolol and carteolol.[6]
| Drug Isomer | Tissue | pKi Value | Source |
| S(-)-Befunolol | Guinea-pig Ciliary Body | Not significantly different from R(+)-isomer | [6] |
| Rthis compound | Guinea-pig Ciliary Body | Not significantly different from S(-)-isomer | [6] |
| S(-)-Carteolol | Guinea-pig Ciliary Body | Not significantly different from R(+)-isomer | [6] |
| R(+)-Carteolol | Guinea-pig Ciliary Body | Not significantly different from S(-)-isomer | [6] |
| S(-)-Befunolol | Guinea-pig Atria | ~10 times more potent than R(+)-isomer | [6] |
| Rthis compound | Guinea-pig Atria | - | [6] |
| S(-)-Carteolol | Guinea-pig Atria | ~10 times more potent than R(+)-isomer | [6] |
| R(+)-Carteolol | Guinea-pig Atria | - | [6] |
| S(-)-Befunolol | Guinea-pig Trachea | ~10 times more potent than R(+)-isomer | [6] |
| Rthis compound | Guinea-pig Trachea | - | [6] |
| S(-)-Carteolol | Guinea-pig Trachea | ~10 times more potent than R(+)-isomer | [6] |
| R(+)-Carteolol | Guinea-pig Trachea | - | [6] |
In contrast to the ciliary body, the S(-)-isomers of both befunolol and carteolol were about 10 times as potent as the R(+)-isomers in the guinea-pig atria and trachea, indicating stereoselectivity in these tissues.[6]
Safety and Tolerability Profile
The safety profile of ophthalmic beta-blockers is a critical consideration, as systemic absorption can lead to adverse effects. The following table summarizes the incidence of common side effects based on available clinical trial data.
| Adverse Event | Befunolol | Timolol | Betaxolol | Levobunolol | Carteolol | Metipranolol | Source |
| Ocular Burning/Stinging | - | 27.2% | 62.1% | - | - | More than Levobunolol | [7] |
| Dry Eyes | - | Reported | - | - | - | - | |
| Blurred Vision | - | Reported | - | - | - | - | |
| Bradycardia | - | Reported | - | Slight decrease | - | Slight decrease | |
| Bronchospasm | No significant changes in respiratory parameters | Significant reduction in vital capacity and forced expiration volume | - | - | - | - | [1] |
One study found that burning upon instillation of eye drops was significantly more frequent with betaxolol (62.1%) compared to timolol (27.2%).[7] Another study noted that betaxolol is associated with a higher incidence (25%) of local ocular adverse reactions than timolol.[4] A comparative study of Befunolol, Timolol, and Betaxolol on bronchopulmonary effects showed that Timolol significantly reduced vital capacity and forced expiration volume, whereas no such changes were observed with Befunolol over a six-month period.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of Ophthalmic Beta-Blockers.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Measurement of Intraocular Pressure (IOP) in Clinical Trials
A standardized and widely accepted method for IOP measurement in clinical trials is Goldmann Applanation Tonometry (GAT), considered the gold standard.[8]
Protocol:
-
Preparation: The tonometer prism is disinfected with an appropriate solution (e.g., isopropyl alcohol 70%) and then rinsed with sterile water and dried. The slit lamp magnification is set to 10x.[9]
-
Anesthesia and Dye Instillation: A local anesthetic drop is instilled in the patient's eye, followed by a small amount of fluorescein (B123965).[9]
-
Patient Positioning: The patient is positioned at the slit lamp, ensuring their head and chin are stable. They are instructed to look straight ahead and keep their eyes wide open.[9]
-
Tonometer Alignment: The blue filter is engaged on the slit lamp. The tonometer, with the sterilized prism, is moved forward until it gently touches the center of the patient's cornea.[9]
-
Measurement: The examiner views two fluorescein semi-circles through the prism. The calibrated dial on the tonometer is turned until the inner edges of these two semi-circles just touch.[9]
-
Recording: The reading on the dial, in millimeters of mercury (mmHg), is recorded as the IOP. The procedure is then repeated for the other eye.[9]
Competitive Radioligand Binding Assay for Beta-Adrenoceptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Incubation:
-
The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., ³H-dihydroalprenolol) that binds to beta-adrenoceptors.[11]
-
Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.[12]
-
A control group with no competitor is included to determine total binding, and another group with a high concentration of a known potent beta-blocker is used to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.[12]
-
-
Data Analysis:
-
The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of betaxolol and timolol in open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Ocular Hypotensive Response to Betaxolol and Timolol And Their Topical and Systemic Side Effects - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 8. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenergic receptor subtypes in rabbit iris-ciliary body membranes: classification by radioligand studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-adrenergic receptor subtypes in iris-ciliary body of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Differentiating the effects of (+)-Befunolol from other non-selective beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Befunolol with other non-selective beta-blockers, focusing on its unique pharmacological properties. Experimental data is presented to objectively assess its performance against alternatives, supported by detailed methodologies for key experiments.
Introduction to this compound and Non-Selective Beta-Blockers
Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors. They are broadly classified into generations based on their receptor selectivity and additional properties. First-generation, non-selective beta-blockers, such as propranolol (B1214883) and nadolol, block both β1 and β2 receptors. Second-generation agents are cardioselective, primarily blocking β1 receptors. Third-generation beta-blockers possess additional vasodilatory properties.
This compound is a non-selective beta-blocker notable for its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[1][2] This intrinsic activity distinguishes it from many other non-selective beta-blockers and has significant implications for its therapeutic profile and side-effect profile. This guide will delve into the experimental data that differentiates this compound from other commonly used non-selective beta-blockers like propranolol, nadolol, timolol, and carvedilol.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and other non-selective beta-blockers. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinity (pA₂/pKi) of Non-Selective Beta-Blockers
| Compound | β₁-Adrenoceptor | β₂-Adrenoceptor | Selectivity (β₁/β₂) | Reference |
| This compound | pA₂: Varies | pA₂: Varies | Non-selective | [3] |
| Propranolol | pKi: ~8.6 | pKi: ~8.9 | Non-selective | [4] |
| Nadolol | Non-selective | Non-selective | Non-selective | [1] |
| Timolol | pKi: ~9.43 | pKi: ~10.10 | Slightly β₂-selective | [5] |
| Carvedilol | pKi: ~9.02 | pKi: ~10.13 | β₂-selective | [6] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Non-Selective Beta-Blockers
| Compound | Intrinsic Activity (relative to Isoprenaline) | Key Observations | Reference |
| This compound | 0.22 - 0.28 | Partial agonist activity demonstrated in isolated guinea pig atria, trachea, and taenia caecum. | [3] |
| Propranolol | None | Lacks partial agonist activity. | [5][7] |
| Nadolol | None | Lacks partial agonist activity. | [1] |
| Timolol | None | Lacks partial agonist activity. | [5][8] |
| Pindolol | Present | Possesses significant ISA. | [7] |
| Oxprenolol | Present | Possesses ISA. | [8] |
| Acebutolol | ~0.17 | Moderate partial agonist activity in isolated rat atrium. | [9] |
Signaling Pathways of Beta-Adrenergic Receptors
The interaction of different types of ligands with β-adrenergic receptors triggers distinct downstream signaling cascades. The following diagrams illustrate these pathways.
Caption: Signaling pathway of a full agonist at the β-adrenoceptor.
Caption: Signaling pathway of a partial agonist like this compound.
Caption: Mechanism of action of a competitive antagonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of beta-blockers. Below are outlines for key experimental protocols.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other non-selective beta-blockers for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (this compound, propranolol, etc.).
-
Non-specific binding control (e.g., high concentration of propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Isolated Tissue Bath Assay for Intrinsic Sympathomimetic Activity
This functional assay measures the physiological response of a tissue to a drug.[10][11][12][13][14]
Objective: To quantify the intrinsic sympathomimetic activity (ISA) of this compound and compare it to other beta-blockers.
Materials:
-
Isolated tissue preparation (e.g., guinea pig right atrium for chronotropic effects, or tracheal smooth muscle for relaxation).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Full agonist (e.g., Isoprenaline).
-
Test compounds (this compound, pindolol, propranolol, etc.).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period, with periodic washing.
-
Cumulative Concentration-Response Curve (Full Agonist): Add increasing concentrations of the full agonist (Isoprenaline) to the bath and record the response until a maximal effect is achieved.
-
Washout: Thoroughly wash the tissue to return to baseline.
-
Cumulative Concentration-Response Curve (Test Compound): Add increasing concentrations of the test compound (e.g., this compound) and record the response to determine its maximal effect.
-
Data Analysis: Express the maximal response of the test compound as a percentage of the maximal response of the full agonist. This value represents the intrinsic activity.
Adenylyl Cyclase Activity Assay
This biochemical assay measures the activity of a key enzyme in the β-adrenergic signaling pathway.[15][16][17][18][19]
Objective: To determine the effect of this compound and other beta-blockers on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
ATP (substrate).
-
[α-³²P]ATP (radiolabeled substrate).
-
Test compounds.
-
GTP.
-
Reaction buffer.
-
Dowex and alumina (B75360) columns for separation of [³²P]cAMP.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine cell membranes, test compound, GTP, and reaction buffer.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubation: Incubate the reaction at a specific temperature for a defined time.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).
-
Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity and compare the effects of different compounds.
Discussion and Conclusion
The experimental data clearly differentiate this compound from non-selective beta-blockers that lack intrinsic sympathomimetic activity, such as propranolol and timolol. The partial agonist nature of this compound results in a lower degree of receptor stimulation compared to a full agonist, but a higher level of basal receptor activity compared to a pure antagonist. This property may be clinically advantageous in certain situations, for example, by causing less bradycardia at rest compared to beta-blockers without ISA.[7]
A clinical study comparing this compound with propranolol demonstrated that befunolol (B1667911) had a greater beta-adrenoceptor blocking activity as assessed by the reduction in exercise-induced tachycardia.[20] This suggests that while possessing ISA, this compound is also a potent antagonist.
The choice of a non-selective beta-blocker in a research or clinical setting should be guided by a thorough understanding of its pharmacological profile. The presence or absence of ISA is a critical determinant of the overall effect of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befunolol - Wikipedia [en.wikipedia.org]
- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 14. Isolated organ/tissue test – organ bath [panlab.com]
- 15. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. beta-Adrenergic receptors, adenylate cyclase activity, and cardiac dysfunction in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of adenylyl cyclase activity by beta-adrenergic agonists in a desensitization-resistant mutant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacology of a new beta-adrenoceptor blocking drug, befunolol. Cross-over comparison with propranolol on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Befunolol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Befunolol, ensuring compliance with safety standards and fostering a culture of responsible chemical handling.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 39552-01-7 |
| Melting Point | 115°C |
| Appearance | Solid |
Procedural Guidance for the Disposal of this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for pharmaceutical waste and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Consultation and Waste Characterization
Before initiating any disposal activities, it is imperative to contact your institution's Environmental Health and Safety (EHS) department. The EHS office will provide guidance on whether this compound is classified as hazardous or non-hazardous waste according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA). This initial consultation will dictate the appropriate disposal pathway.
Step 2: Don Personal Protective Equipment (PPE)
To ensure personal safety, always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect skin and clothing.
Step 3: Waste Segregation and Labeling
Proper segregation and labeling are crucial to prevent accidental mixing of incompatible chemicals and to ensure the waste is handled correctly by disposal personnel.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a designated, compatible container.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" (if applicable, as determined by EHS).
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Step 4: Secure Storage and Collection
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Follow your institution's procedures for requesting a waste pickup from the EHS department or their approved hazardous waste vendor.
Step 5: Documentation
Maintain a detailed record of the disposed this compound, including the quantity and date of disposal. This documentation is essential for regulatory compliance and for maintaining an accurate chemical inventory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Personal protective equipment for handling (+)-Befunolol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Befunolol, a beta-adrenergic blocker. The following procedures and recommendations are compiled to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The compound is classified as harmful if swallowed, and appropriate precautions should be taken to avoid inhalation, and contact with skin and eyes.
Summary of Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Check manufacturer's compatibility data. | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | ANSI Z87.1 certified | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ensure that safety showers and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, perform these operations in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated place, away from incompatible materials.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable cleaning agent.
First Aid Measures:
-
After skin contact: Wash the affected area immediately with plenty of soap and water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused this compound:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Contact a licensed professional waste disposal service to dispose of this material.
Disposal of Contaminated Materials:
-
All contaminated materials, such as gloves, paper towels, and empty containers, should be placed in a sealed, labeled container and disposed of as chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
